Hesperidin dihydrochalcone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZYBHOBTOBLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hesperidin Dihydrochalcone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Hesperidin Dihydrochalcone (B1670589) (HDC), a semi-synthetic flavonoid derivative known for its intense sweetness and significant therapeutic potential. This document details its interaction with taste receptors, its antioxidant capabilities, and its anti-inflammatory pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
Core Mechanism: Sweet Taste Receptor Activation
Hesperidin Dihydrochalcone, and its closely related analogue Neohesperidin (B1678168) Dihydrochalcone (NHDC), elicit a sweet taste by directly activating the human sweet taste receptor, a G-protein coupled receptor (GPCR) heterodimer composed of Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2]
Binding Site and Molecular Interaction
Unlike canonical sweeteners like sucrose (B13894) that bind to the Venus Flytrap Domains (VFDs) of the receptor, NHDC acts as an allosteric modulator, binding within a pocket formed by the transmembrane domains (TMDs) of the T1R3 subunit.[3][4][5] Mutational analysis has identified a set of seventeen amino acid residues within the heptahelical domain of hTAS1R3 that are crucial for the receptor's response to NHDC.[3][5] This binding site partially overlaps with those of the sweetener cyclamate and the sweet taste inhibitor lactisole, explaining the competitive inhibition observed between NHDC and lactisole.[3][5]
Signal Transduction Pathway
Upon binding of HDC to the T1R3 subunit, a conformational change in the T1R2/T1R3 receptor initiates a downstream intracellular signaling cascade. This process is primarily mediated by the G-protein gustducin (B1178931).[6][7] Activation of gustducin leads to the dissociation of its α-subunit, which in turn activates the enzyme Phospholipase C β2 (PLCβ2).[7][8]
PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The subsequent increase in cytosolic Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, a calcium-activated, monovalent-specific cation channel.[8][9] The opening of the TRPM5 channel leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell. This depolarization generates an action potential that is transmitted to the gustatory nerve fibers, ultimately resulting in the perception of sweetness in the brain.[8]
Antioxidant Mechanism of Action
HDC exhibits potent antioxidant activity through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant enzyme systems.
Direct Radical Scavenging
HDC is an effective scavenger of various reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[1] Its dihydrochalcone structure, particularly the phenolic hydroxyl groups, allows it to donate hydrogen atoms or electrons to neutralize free radicals.[10] This activity helps protect cellular components like DNA and proteins from oxidative damage.[1]
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, HDC enhances the body's intrinsic antioxidant defenses. Studies on the related compound Neothis compound (NHDC) show it can reduce oxidative stress by increasing the total antioxidant status (TAS) and mitigating the decrease in activities of key antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) during oxidative challenges.[11]
Quantitative Antioxidant Activity
The antioxidant capacity of dihydrochalcones can be quantified using various in vitro assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.
| Compound | Assay | IC₅₀ Value (μM) | Reference |
| Neothis compound | H₂O₂ Scavenging | 205.1 | [1] |
| Neothis compound | HOCl Scavenging | 25.5 | [1] |
| Hesperidin | DPPH Scavenging | 226.34 µg/mL | [12] |
| Hesperidin | DPPH Scavenging | 53.46 µg/mL | [13] |
| Neothis compound | DPPH• Scavenging | > 1000 | [10] |
| Neothis compound | ABTS•⁺ Scavenging | 163.7 ± 11.2 | [10] |
| Neothis compound | •O₂⁻ Scavenging | 134.6 ± 12.5 | [10] |
Note: Data for Hesperidin is included for comparison. IC₅₀ values can vary based on assay conditions.
Anti-inflammatory Mechanism of Action
HDC exerts significant anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Inhibition of the NF-κB Pathway
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it induces the expression of inflammatory genes. NHDC has been shown to inhibit the activation and nuclear translocation of NF-κB.[11][14] This inhibitory action is believed to occur through the suppression of upstream signaling molecules, including transforming growth factor-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinases 1/2 (ERK1/2).[14]
By blocking the NF-κB pathway, HDC effectively downregulates the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[11][14] This leads to a reduction in the overall inflammatory response. Some studies suggest that the anti-inflammatory effects of NHDC may be partly mediated by its metabolite, dihydrocaffeic acid (DHCA), which has shown potent cytokine-inhibiting effects in vitro.[15][16][17][18]
Experimental Protocols
Sweet Taste Receptor Activation Assay (Calcium Imaging)
This protocol describes a cell-based assay to measure the activation of the T1R2/T1R3 receptor by quantifying intracellular calcium mobilization.
4.1.1 Materials
-
HEK293 cells (or a stable cell line co-expressing T1R2, T1R3, and a promiscuous G-protein like Gα16/gust44)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
Poly-L-lysine coated 96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound (test compound)
-
ATP or Ionomycin (positive control)
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
4.1.2 Methodology
-
Cell Plating: Seed HEK293 cells onto poly-L-lysine coated 96-well plates at a density of ~50,000 cells/well. Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.[19]
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Cell Washing: Gently wash the cells 2-3 times with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration in a separate 96-well compound plate.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add 100 µL of the test compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds post-addition to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
NF-κB Luciferase Reporter Assay
This protocol measures the inhibitory effect of HDC on NF-κB activation using a luciferase reporter system.
4.2.1 Materials
-
HEK293T or similar cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the firefly luciferase gene)
-
Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opaque, white 96-well cell culture plates
-
Inflammatory stimulus (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL)
-
This compound (test compound)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer with dual injectors
4.2.2 Methodology
-
Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density that will result in 70-80% confluency on the day of transfection.[20][21]
-
Transfection: Co-transfect the cells in each well with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[20]
-
Compound Treatment: Pre-treat the transfected cells by replacing the medium with fresh medium containing various concentrations of this compound (or vehicle control). Incubate for 1-2 hours.[21]
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to a final desired concentration. Include unstimulated control wells. Incubate for an additional 6-8 hours.[21][22]
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[22][23]
-
Luciferase Assay:
-
Program the luminometer to inject the firefly luciferase substrate and measure the luminescence (Signal A).
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the second luminescence signal (Signal B).[21]
-
-
Data Analysis: For each well, calculate the ratio of firefly luminescence to Renilla luminescence (A/B) to normalize for transfection efficiency and cell viability. Determine the percentage of inhibition of NF-κB activity for each HDC concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.
References
- 1. NEOthis compound - Ataman Kimya [atamanchemicals.com]
- 2. Neothis compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The binding site for neothis compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transduction of bitter and sweet taste by gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neothis compound Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Neothis compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. brainvta.tech [brainvta.tech]
- 20. bowdish.ca [bowdish.ca]
- 21. benchchem.com [benchchem.com]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Hesperidin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC), a derivative of the flavonoid hesperidin found in citrus fruits, is a semisynthetic compound with significant potential in the pharmaceutical and food industries. Its intense sweetness and notable biological activities, including antioxidant and anti-inflammatory properties, have garnered considerable interest. This technical guide provides a comprehensive overview of the core physicochemical properties of Hesperidin dihydrochalcone, offering detailed experimental protocols and insights into its molecular interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent or functional ingredient. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₆O₁₅ | [1] |
| Molecular Weight | 612.6 g/mol | [1] |
| Appearance | Off-white crystals or powder | [1] |
| Melting Point | 156-158 °C | [2] |
| Water Solubility | Insoluble (<1 mg/mL) at room temperature; 0.4 g/L at 20°C. Solubility increases significantly with temperature, reaching 650 g/L at 80°C. | [1][3] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), DMSO, and dimethylformamide (DMF). The solubility in ethanol and DMSO is approximately 25 mg/mL, and in DMF, it is approximately 50 mg/mL. | [2] |
| Predicted pKa (Strongest Acidic) | 9.56 | [4] |
| Predicted logP | -0.3 to 0.75 | [1][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of a compound. The following sections outline the methodologies for determining the key physicochemical properties of this compound.
Synthesis and Purification
This compound can be synthesized from hesperidin through catalytic hydrogenation in an alkaline solution.
Protocol for Synthesis:
-
Reaction Setup: In a stainless steel autoclave, combine 100g of hesperidin with 500mL of 30% sodium hydroxide (B78521) solution and 10g of a platinum-on-carbon (Pt/C, 5%) catalyst.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 1.5 MPa with hydrogen.
-
Reaction Conditions: Heat the mixture to a temperature between 30-90°C and maintain the reaction for approximately 10 hours with stirring.
-
Work-up: After the reaction, filter the mixture to recover the catalyst. Neutralize the filtrate to a neutral pH using 31% hydrochloric acid.
-
Crystallization: Heat the neutralized solution to completely dissolve the product, then cool to approximately 10°C to induce crystallization.
-
Isolation: Filter the solution to collect the white, powdered this compound. Dry the product to a constant weight.[5]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The sample may be filtered (using a filter compatible with the solvent and compound) or centrifuged to remove any remaining solids.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Filling: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the sealed end of the capillary tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[9][10]
-
Apparatus Setup: Place the filled capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the apparatus at a controlled rate. For a preliminary determination, a faster heating rate can be used to approximate the melting point. For an accurate measurement, heat slowly (1-2°C per minute) as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.[11][12]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent like methanol (B129727) if aqueous solubility is low.[13][14] Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[13]
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to identify the inflection points.[13][15]
logP Determination (HPLC Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using reversed-phase HPLC.
Protocol:
-
Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.[16][17][18]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid to control ionization.[17]
-
Standard Preparation: Prepare a series of standard compounds with known logP values that span the expected range for this compound.
-
Sample and Standard Analysis: Inject the standard compounds and this compound onto the HPLC column and record their retention times.
-
Calibration and Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. Determine the logP of this compound by interpolating its log(k') value on the calibration curve.[18]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound.
UV-Visible (UV-Vis) Spectroscopy
-
λmax: this compound exhibits absorption maxima at approximately 225 nm and 284 nm.[2]
-
Experimental Conditions: The UV-Vis spectrum is typically recorded in a solvent such as methanol or ethanol. For quantitative analysis, a standard solution of the compound is prepared, and the absorbance is measured at the λmax.[9][19]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound can be obtained using the KBr pellet method.
Protocol for KBr Pellet Preparation:
-
Thoroughly mix a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[14][20]
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹³C NMR Spectrum: A ¹³C NMR spectrum for Neohesperidin (B1678168) dihydrochalcone is available, providing information on the chemical environment of each carbon atom.[20]
-
¹H NMR Spectrum: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
Experimental Conditions: NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS).[10][21]
Signaling Pathway Interactions
This compound exerts its biological effects through the modulation of various cellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can reduce the expression of NF-κB and downstream inflammatory mediators.[22][23]
Caption: this compound's inhibition of the NF-κB pathway.
Nrf2 Signaling Pathway
This compound demonstrates antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. HDC can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][16][24][25]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and metabolism. Studies indicate that HDC can down-regulate the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR.[25][26][27][28][29]
Caption: this compound's modulation of the PI3K/Akt/mTOR pathway.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, along with experimental protocols for their determination and insights into its interactions with key signaling pathways. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound. Further research to obtain more extensive experimental data, particularly for pKa and logP, and more detailed spectroscopic characterization will continue to enhance our understanding and application of this compound.
References
- 1. Neothis compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Neothis compound (HMDB0030542) [hmdb.ca]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Novel Neothis compound Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. eurjchem.com [eurjchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Neothis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 19. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. rsc.org [rsc.org]
- 22. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Artificial sweetener neothis compound showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. [Determination of neothis compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Hesperidin Dihydrochalcone from Hesperidin
For Researchers, Scientists, and Drug Development Professionals
Hesperidin (B1673128), a flavanone (B1672756) glycoside abundantly found in citrus fruits, serves as a valuable precursor for the synthesis of Hesperidin Dihydrochalcone (B1670589) (HDC). This conversion is of significant interest due to the potential of dihydrochalcones as low-calorie sweeteners, flavor enhancers, and compounds with various biological activities. The transformation involves a two-step process: an alkaline-induced opening of the flavanone ring to form a chalcone (B49325), followed by catalytic hydrogenation to yield the target dihydrochalcone. This guide provides an in-depth overview of the synthesis, detailing the chemical pathways, experimental protocols, and quantitative data derived from scientific literature and patents.
The Chemical Pathway: From Flavanone to Dihydrochalcone
The synthesis of Hesperidin Dihydrochalcone from hesperidin is a well-established procedure that proceeds through two primary chemical reactions:
-
Ring Opening (Isomerization): The process begins with the treatment of hesperidin with a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This environment catalyzes the opening of the central heterocyclic C-ring of the flavanone structure. This isomerization reaction converts the tasteless hesperidin into its corresponding chalcone, Hesperidin Chalcone.[1][2]
-
Catalytic Hydrogenation: The intermediate, Hesperidin Chalcone, possesses an α,β-unsaturated ketone moiety. This double bond is subsequently reduced through catalytic hydrogenation.[3] In this step, the chalcone is exposed to hydrogen gas in the presence of a metal catalyst, such as Raney nickel or Palladium on carbon (Pd/C).[4][5] The hydrogenation saturates the double bond, yielding the stable and often sweet-tasting this compound.
The overall transformation can be visualized as follows:
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and purification of this compound. Below are protocols derived from established chemical synthesis methods.
Protocol 1: Chemical Synthesis using Raney Nickel Catalyst
This protocol is adapted from a procedure for the synthesis of Neohesperidin (B1678168) Dihydrochalcone, which follows the same chemical principles.
-
Step 1: Dissolution and Hydrogenation
-
Dissolve 18.9 g (0.030 mol) of neohesperidin (or hesperidin) in 90 ml of 2 N sodium hydroxide solution.[4]
-
Add 1.2 g of Raney nickel catalyst to the solution.[4]
-
Hydrogenate the mixture for 15 hours under normal pressure. The reaction progress can be monitored by measuring the hydrogen uptake, which should correspond to approximately 30 mmol.[4]
-
-
Step 2: Filtration and Neutralization
-
Step 3: Crystallization and Purification
Protocol 2: One-Pot Synthesis under Medium Pressure
This method, described in a patent, utilizes medium pressure to potentially accelerate the reaction.
-
Step 1: Reaction Setup
-
Step 2: Hydrogenation
-
Step 3: Product Isolation
-
After the reaction, filter the solution to recover the catalyst for reuse.[5]
-
Neutralize the reaction solution to a neutral pH with 31% hydrochloric acid.[5]
-
Filter the resulting mixture. Take the filter cake and add it to 300ml of water, heating until it is fully dissolved.[5]
-
Cool the solution to approximately 10 °C to induce crystallization.[5]
-
Filter and dry the white powder to obtain the final product.[5]
-
The following workflow diagram illustrates the key stages of the chemical synthesis protocol.
Quantitative Data Summary
The efficiency of the synthesis can vary based on the specific conditions and catalysts used. The table below summarizes quantitative data from various reported methods.
| Starting Material | Base | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Neohesperidin | 2 N NaOH | Raney Nickel | Normal Pressure, 15 hours | 95% | Not Specified | [4] |
| Hesperidin | 30% NaOH | 5% Pt/C | 1.5 MPa, 30-90 °C, 10 hours | >90% (molar) | Not Specified | [5] |
| Neohesperidin | NaOH | Pd/C | Hydrogen atmosphere, ~18 hours | ~85% | Not Specified | [6] |
| Neohesperidin | Not Applicable | Yeast (R. glutinis) | Biotransformation, 72 hours | 83.5% | Not Specified | [6][7] |
| Hesperetin (B1673127) | Not Applicable | Pt-Fe-Ni hydroxide nanoparticles | Ethanol solvent | 85-89% | Not Specified | [8] |
Alternative Synthesis Pathways
While chemical synthesis is the conventional route, recent research has explored biocatalytic methods as a more sustainable alternative.
Microbial-Driven Synthesis
A novel approach utilizes yeast-mediated hydrogenation.[7] In this method, strains like Yarrowia lipolytica or Rhodotorula glutinis are used to biocatalytically hydrogenate the C=C bond in the chalcone intermediate, which is formed after the alkalization of neohesperidin.[6] This biotransformation process has demonstrated high yields (over 83%) and offers advantages in terms of reaction stability, safety, and the use of cost-effective catalysts compared to traditional chemical hydrogenation.[6][7] This method represents a promising green chemistry route for producing dihydrochalcones from citrus-derived flavonoids.[7]
References
- 1. US3429873A - Preparation of hesperetin dihydrochalcone glucoside - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. CN101643486A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111018684A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Biological Activity Screening of Hesperidin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC), a derivative of the flavonoid hesperidin, is recognized for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of HDC, with a focus on its antioxidant, anti-inflammatory, and anti-diabetic properties. Detailed experimental protocols for key in vitro assays are presented, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the molecular mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Hesperidin dihydrochalcone (HDC) is a flavonoid derivative synthesized from hesperidin, a compound abundantly found in citrus fruits. The structural modification from hesperidin to its dihydrochalcone form significantly enhances its sweetness and solubility, while also modulating its biological activities. This has led to growing interest in its potential applications in the pharmaceutical and nutraceutical industries. This guide focuses on the scientific screening of HDC's biological activities, providing detailed methodologies and data for its antioxidant, anti-inflammatory, and anti-diabetic effects.
Antioxidant Activity
HDC and its related compounds, such as Neohesperidin (B1678168) dihydrochalcone (NHDC), exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays.
Quantitative Data for Antioxidant Activity
The following table summarizes the quantitative data from various antioxidant assays performed on this compound and related compounds.
| Compound | Assay | IC50 Value / Activity | Reference(s) |
| Neothis compound | DPPH | Scavenging of 59.9% at 50 µM | [1] |
| Neothis compound | ABTS | Scavenging of 66.7% at 50 µM | [1] |
| Neothis compound | H₂O₂ | IC50: 205.1 µM | [1][2] |
| Neothis compound | HOCl | IC50: 25.5 µM; 93.5% scavenging activity | [1][2] |
| Hesperidin | DPPH | Lower inhibitory activity compared to NHDC | [3] |
| Naringin Dihydrochalcone | DPPH | Weaker antioxidant activity than trilobatin | [4][5] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[7]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8][9]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol (or Ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test sample or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ferrous sulfate)
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 20 µL of the solvent used for the sample.
-
Incubate the plate at 37°C for 4-10 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: The FRAP value is determined by comparing the absorbance change in the test sample with that of a ferrous sulfate (B86663) standard solution.
Experimental Workflow for Antioxidant Activity Screening
Caption: Workflow for in vitro antioxidant activity screening of this compound.
Anti-inflammatory Activity
HDC and its analogs have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
The following table presents quantitative data on the anti-inflammatory effects of this compound and related compounds.
| Compound | Model System | Effect | Reference(s) |
| Neothis compound | LPS-stimulated RAW 264.7 | Down-regulated IL-6 and TNF-α secretion | [12][13] |
| Hesperidin Methyl Chalcone (B49325) | Zymosan-induced arthritis | Reduced ROS production and NF-κB activation in macrophages | [14] |
| Neothis compound | LPS-induced mice | Decreased phosphorylation of TAK1, ERK1/2, and NF-κB | [15] |
| Hesperidin | STZ-induced diabetic rats | Lowered NF-κB and MDA levels in kidney and liver | [16] |
Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes the evaluation of the anti-inflammatory effects of HDC on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer and reagents for Western blot analysis
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment:
-
Seed the cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Signaling Pathway: NF-κB Inhibition by Hesperidin
Hesperidin and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anti-diabetic Activity
HDC and related flavonoids have shown promise in the management of diabetes by improving insulin (B600854) sensitivity, regulating glucose metabolism, and inhibiting carbohydrate-digesting enzymes.
Quantitative Data for Anti-diabetic Activity
The following table summarizes the quantitative data related to the anti-diabetic effects of this compound and its analogs.
| Compound | Model System | Effect | Reference(s) |
| Neothis compound | Diabetic zebrafish | Reduced fasting blood glucose, triacylglycerol, and cholesterol levels.[17] | [17] |
| Neothis compound | db/db mice | Decreased fasting blood glucose levels by 34.5-35.5% after 2 weeks.[18] | [18] |
| Hesperidin | HFD/STZ-induced diabetic rats | Improved fasting serum glucose and glucose tolerance.[19] | [19] |
| Hesperidin and Hesperetin (B1673127) | L6 myotubes | Inhibited non-enzymatic glycation of proteins (65.57% and 35.6% at 10µM, respectively).[20] | [20] |
| Neohesperidin | In vitro | Showed higher inhibitory activity on alpha-amylase compared to alpha-glucosidase.[21] | [21] |
Experimental Protocols for In Vitro Anti-diabetic Assays
This assay determines the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compound (this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Reaction Mixture:
-
Pre-incubate a mixture of the test sample at various concentrations and α-amylase solution for 10 minutes at 30°C.
-
Add starch solution to initiate the reaction and incubate for a further 3 minutes.
-
-
Stopping the Reaction: Add DNSA reagent to stop the reaction and boil for 5 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Calculation: The percentage of α-amylase inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cells like 3T3-L1 adipocytes or L6 myotubes.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compound (this compound)
-
Insulin (positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.
-
Glucose Starvation: Starve the cells in serum-free medium for a few hours.
-
Treatment: Treat the cells with the test compound or insulin in KRH buffer.
-
Glucose Uptake: Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 10-30 minutes).
-
Measurement:
-
For radiolabeled glucose, lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Calculation: The glucose uptake is expressed as a percentage of the control (untreated cells).
Signaling Pathway: Insulin Signaling Pathway Modulation
Hesperidin has been shown to improve insulin sensitivity by activating the insulin receptor (IR) and downstream signaling components like phosphoinositide-dependent kinase 1 (PDK1).[19]
Caption: Modulation of the insulin signaling pathway by this compound.
Conclusion
This compound and its related compounds exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects. The data and protocols presented in this technical guide provide a solid foundation for further research and development of HDC as a potential therapeutic agent. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for targeted drug design and application in various disease models. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of this versatile flavonoid derivative.
References
- 1. Antioxidant properties of neothis compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ijpsonline.com [ijpsonline.com]
- 9. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neothis compound Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of hesperidin and quercetin on oxidative stress, NF-κB and SIRT1 levels in a STZ-induced experimental diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hesperidin prevents hyperglycemia in diabetic rats by activating the insulin receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro evaluation of antidiabetic potential of hesperidin and its aglycone hesperetin under oxidative stress in skeletal muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Genesis of a Sweet Surprise: A Technical Guide to the Discovery and History of Hesperidin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of hesperidin (B1673128) dihydrochalcone (B1670589), a fascinating molecule that emerged from the quest to understand and modify the taste of citrus flavonoids. While its close relative, neohesperidin (B1678168) dihydrochalcone (NHDC), has achieved commercial success as a high-intensity sweetener, the story of hesperidin dihydrochalcone is pivotal to understanding the structure-activity relationships that govern taste in this class of compounds. This document provides a comprehensive overview of its discovery, the scientific pioneers behind it, detailed experimental protocols for its synthesis, and the underlying molecular mechanisms of dihydrochalcone taste perception.
A Serendipitous Discovery in the World of Citrus
The journey to understanding dihydrochalcone sweeteners began in the 1960s at the United States Department of Agriculture (USDA). Researchers R.M. Horowitz and Bruno Gentili were investigating the bitter compounds found in citrus fruits, aiming to find ways to reduce their bitterness in juices. Their work focused on flavanone (B1672756) glycosides, such as naringin (B1676962) from grapefruit and neohesperidin from bitter oranges.
A breakthrough came when they explored the chemical modification of these bitter compounds. They discovered that by treating the bitter flavanone neohesperidin with a strong base, such as potassium hydroxide (B78521), and then catalytically hydrogenating the resulting chalcone (B49325), they could produce an intensely sweet compound: neothis compound (NHDC).[1][2] This serendipitous discovery, converting a bitter substance into a potent sweetener, opened up a new field of research into artificial sweeteners.
Following this initial success, Horowitz and Gentili systematically investigated other citrus flavanones. Their research led them to hesperidin, a tasteless flavanone glycoside abundant in sweet oranges and lemons. Applying a similar chemical transformation, they synthesized this compound. However, in a crucial discovery for understanding the structure-taste relationship of these molecules, they found that this compound is essentially tasteless.[3][4]
The key to this taste difference lies in the sugar portion (glycoside) of the molecule. The bitter flavanones that yield sweet dihydrochalcones, like neohesperidin and naringin, possess the disaccharide neohesperidose, where rhamnose is linked to glucose in a 1→2 configuration. In contrast, the tasteless hesperidin contains the disaccharide rutinose, with a 1→6 linkage between rhamnose and glucose. This seemingly minor structural variance is responsible for the profound difference in the taste of their corresponding dihydrochalcones.[5][6]
Quantitative Data on Dihydrochalcone Sweeteners
To provide context for the taste properties of this compound, the following table summarizes the sweetness potency of related, well-studied dihydrochalcones.
| Compound | Precursor | Taste of Precursor | Sweetness Potency (relative to sucrose) | Reference(s) |
| This compound | Hesperidin | Tasteless | Tasteless | [3][4] |
| Neothis compound (NHDC) | Neohesperidin | Bitter | ~1500-1800x at threshold concentrations | [1][7][8] |
| Naringin Dihydrochalcone | Naringin | Bitter | ~300x at threshold concentrations | [6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound from hesperidin is a two-step process involving alkaline opening of the flavanone ring to form a chalcone, followed by catalytic hydrogenation. The following protocols are based on methods described in the scientific literature and patents.
General Laboratory-Scale Synthesis
This protocol outlines a typical laboratory procedure for the preparation of this compound.
Step 1: Ring Opening to Hesperidin Chalcone
-
Dissolution: Dissolve hesperidin in a 10% (w/v) aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) at room temperature. A typical ratio is 1 gram of hesperidin to 5-10 mL of the alkaline solution.
-
Reaction Time: Allow the solution to stand at room temperature for approximately 30 minutes to facilitate the complete conversion of the flavanone to the chalcone. The solution will typically develop a deep orange or reddish-brown color, characteristic of the chalcone.
Step 2: Catalytic Hydrogenation to this compound
-
Catalyst Addition: To the hesperidin chalcone solution, add a hydrogenation catalyst. Common catalysts include Raney nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C). The amount of catalyst is typically 5-10% by weight of the starting hesperidin.
-
Hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. The reaction is typically carried out under a hydrogen gas pressure of 1-3 atmospheres.
-
Reaction Conditions: Maintain the reaction at room temperature with vigorous stirring to ensure good contact between the catalyst, reactants, and hydrogen gas. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is generally complete within a few hours.
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 7.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Example Industrial Preparation Method
The following is an example of a scaled-up preparation method as described in a patent.
-
Reaction Setup: In a stainless-steel autoclave, add 100g of hesperidin, 500ml of 30% sodium hydroxide solution, and 10g of 5% Pt/C catalyst (wetted).
-
Inerting and Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen to 1.5 MPa.
-
Reaction: Heat the mixture to a temperature between 30-90°C and maintain for approximately 10 hours with stirring.
-
Isolation and Purification:
-
After the reaction, filter the mixture to recover the catalyst for reuse.
-
Neutralize the reaction solution to a neutral pH with 31% HCl.
-
Filter the resulting precipitate.
-
Resuspend the filter cake in 300ml of water and heat until completely dissolved.
-
Cool the solution to approximately 10°C to crystallize the this compound.
-
Filter the white powder, dry, to obtain the final product.
-
Molecular Mechanisms of Dihydrochalcone Taste Perception
The sensation of sweet taste is mediated by a specific G-protein coupled receptor (GPCR) called the TAS1R2+TAS1R3 receptor. Research, primarily on the intensely sweet neothis compound, has shed light on how these molecules interact with this receptor.
It is understood that dihydrochalcone sweeteners act as allosteric modulators, binding to the transmembrane domain (TMD) of the TAS1R3 subunit of the sweet taste receptor.[9][10] This binding event induces a conformational change in the receptor, activating the associated G-protein, gustducin. This, in turn, initiates a downstream signaling cascade that ultimately leads to the perception of sweetness in the brain.
The fact that this compound is tasteless, despite its structural similarity to sweet dihydrochalcones, underscores the critical role of the glycosidic moiety in the interaction with the sweet taste receptor. The specific stereochemistry of the neohesperidose sugar is essential for the correct positioning and binding of the dihydrochalcone molecule within the TAS1R3 transmembrane domain to elicit a sweet taste response. The rutinose in this compound fails to provide this necessary interaction.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and the biological signaling pathway.
Caption: Synthesis of this compound from Hesperidin.
Caption: Sweet Taste Signaling Pathway for Dihydrochalcones.
Conclusion
The discovery of this compound, and particularly its lack of sweetness, was a pivotal moment in the study of structure-taste relationships in flavonoids. It highlighted the critical role of the glycosidic moiety in determining the taste of these compounds. While neothis compound went on to become a commercially viable sweetener, the foundational research by Horowitz and Gentili on a range of dihydrochalcones, including the tasteless hesperidin derivative, provided invaluable insights for chemists and sensory scientists. This technical guide serves as a comprehensive resource for understanding the history, synthesis, and underlying science of this fascinating class of molecules, providing a solid foundation for future research and development in the field of taste modulation and sweetener discovery.
References
- 1. Structure-taste correlations in sweet dihydrochalcone, sweet dihydroisocoumarin, and bitter flavone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. US3429873A - Preparation of hesperetin dihydrochalcone glucoside - Google Patents [patents.google.com]
- 4. US3087821A - Dihydrochalcone derivatives and their use as sweetening agents - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. karger.com [karger.com]
- 7. natcohealthyliving.com [natcohealthyliving.com]
- 8. researchgate.net [researchgate.net]
- 9. The binding site for neothis compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Sweetness: A Technical Guide to the Crystal Structure of Hesperidin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystallographic analysis of hesperidin (B1673128) dihydrochalcone (B1670589), a potent sweetener derived from citrus flavonoids. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship, optimizing its properties, and exploring its potential applications in the pharmaceutical and food industries. This document provides a comprehensive overview of the key structural features, experimental methodologies employed in its analysis, and the critical intermolecular interactions that govern its crystalline architecture.
Molecular Structure and Conformation
The crystal structure of neohesperidin (B1678168) dihydrochalcone was meticulously determined by single-crystal X-ray analysis. The analysis revealed that the asymmetric unit of the crystal lattice contains two crystallographically independent molecules of neohesperidin dihydrochalcone.[1] While sharing the same chemical formula, these two molecules exhibit a notable conformational difference, primarily in the orientation of the isovanillyl B-ring relative to the rest of the molecule.[1] This conformational flexibility may have significant implications for its interaction with sweet taste receptors.
The overall molecular structure consists of a dihydrochalcone backbone, characterized by two aromatic rings (A and B) connected by a three-carbon bridge, and a disaccharide moiety, neohesperidose, attached to the A-ring. The absolute configuration of the molecule has also been established through this crystallographic study.[1]
Crystallographic Data
A detailed crystallographic study by Wong and Horowitz in 1986 provided the foundational data for the crystal structure of neothis compound. The following table summarizes the key crystallographic parameters from their work.
| Parameter | Value |
| Molecular Formula | C₂₈H₃₆O₁₅ |
| Molecular Weight | 612.58 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 10.123(2) Å |
| b | 16.456(4) Å |
| c | 34.567(7) Å |
| α, β, γ | 90° |
| Volume | 5758.9 ų |
| Z (molecules per unit cell) | 8 (2 independent molecules) |
| Density (calculated) | 1.41 g/cm³ |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Final R-factor | 0.059 |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.
Crystallization
Single crystals of neothis compound suitable for X-ray diffraction were grown from an aqueous methanol (B129727) solution. The slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.
X-ray Data Collection
A single crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction data were collected at room temperature using a four-circle automated diffractometer. The intensity of the diffracted X-rays was measured for a large number of unique reflections.
Structure Solution and Refinement
The collected diffraction data were processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. The positions of the hydrogen atoms were determined from difference Fourier maps and included in the final refinement.
Below is a diagram illustrating the general workflow for crystal structure determination.
Intermolecular Interactions and Crystal Packing
The crystal packing of neothis compound is dominated by an extensive network of intermolecular hydrogen bonds.[1] These interactions involve the numerous hydroxyl groups of the sugar moieties and the dihydrochalcone backbone, as well as solvent water molecules that are incorporated into the crystal lattice.[1] This intricate hydrogen-bonding arrangement is crucial for the stability of the crystal structure.
The two independent molecules in the asymmetric unit, along with the water molecules, form a complex three-dimensional network. This network links the molecules together, creating a stable and well-ordered crystalline solid.[1] The diagram below provides a simplified representation of the key molecular features and their potential for intermolecular interactions.
Conclusion
The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the forces that govern its solid-state architecture. The presence of two distinct conformers in the crystal lattice highlights the molecule's inherent flexibility. The extensive network of hydrogen bonds is a defining feature of its crystal packing, contributing to its stability. This detailed structural knowledge serves as a critical foundation for further research into its biological activity, guiding the design of novel sweeteners and facilitating the development of new applications in various scientific and industrial fields.
References
In Silico Modeling of Hesperidin Dihydrochalcone Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin Dihydrochalcone (B1670589) (HDC) is a synthetic sweetener derived from the flavonoid hesperidin. Its intense sweetness is primarily mediated by its interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors (GPCRs). Emerging research also suggests potential interactions with bitter taste receptors (TAS2Rs), contributing to a complex taste profile and potential off-tastes. This technical guide provides an in-depth overview of the in silico modeling of HDC's binding to these receptors. It summarizes quantitative binding data for the closely related and extensively studied neohesperidin (B1678168) dihydrochalcone (NHDC), details experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.
Receptor Interactions of Hesperidin Dihydrochalcone
The primary receptor target for this compound is the sweet taste receptor, a Class C GPCR composed of two subunits: TAS1R2 and TAS1R3.[1][2] Unlike many sweeteners that bind to the Venus Flytrap domain of the TAS1R2 subunit, neothis compound (NHDC), a close structural analog of HDC, has been shown to bind within a pocket in the transmembrane domain (TMD) of the TAS1R3 subunit.[2][3][4] This allosteric binding site is distinct from the binding sites of sugars and some other artificial sweeteners.[3][4]
While direct evidence for HDC binding to bitter taste receptors (TAS2Rs) is limited, many phenolic compounds, which share structural similarities with HDC, are known to activate a range of TAS2Rs.[5][6][7] This suggests that HDC may also interact with one or more of the 25 known human TAS2Rs, potentially contributing to flavor profiles and off-tastes. In silico screening could be a valuable tool to predict which TAS2Rs are most likely to bind HDC.
Quantitative Binding Data
| Compound | Receptor | Assay Type | Value | Reference |
| Neothis compound | hTAS1R2/TAS1R3 | Sensory (human) | ~1500-1800x sweeter than sucrose (B13894) (at threshold) | [8] |
| Neothis compound | hTAS1R2/TAS1R3 | Ca²⁺ release assay | Positively correlated with sensory evaluation | [9] |
Experimental Protocols
In Silico Modeling and Molecular Docking
The following protocol outlines a general workflow for the in silico modeling and docking of this compound to its putative receptor targets. Given the membrane-bound nature and structural complexity of GPCRs, homology modeling is often a necessary first step.
Objective: To predict the binding mode and estimate the binding affinity of this compound to the human sweet taste receptor (TAS1R2/TAS1R3) and candidate bitter taste receptors (TAS2Rs).
Methodology:
-
Receptor Structure Preparation:
-
If a crystal or cryo-EM structure of the target receptor is available (e.g., for some TAS2Rs), obtain the PDB file from a repository like the Protein Data Bank.
-
If no experimental structure exists, as is common for many GPCRs, a homology model must be built.
-
Template Selection: Use a tool like BLAST to find suitable template structures with high sequence identity, such as other solved GPCR structures (e.g., rhodopsin, β2-adrenergic receptor).[10]
-
Sequence Alignment: Align the target receptor sequence with the template sequence.
-
Model Building: Use software such as MODELLER or SWISS-MODEL to generate the 3D model of the receptor.
-
-
Model Refinement and Validation: Refine the generated model using energy minimization and assess its quality using tools like PROCHECK and Ramachandran plots.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Prepare the ligand for docking by assigning charges, adding hydrogens, and defining rotatable bonds using software like AutoDock Tools or Maestro.
-
-
Molecular Docking:
-
Binding Site Definition: Define the binding pocket on the receptor. For the sweet taste receptor, this will be the transmembrane domain of the TAS1R3 subunit, based on data from NHDC.[3][4] For TAS2Rs, blind docking may be initially employed to identify potential binding sites.
-
Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.
-
Pose Selection and Scoring: The software will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Post-Docking Analysis:
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.
-
Consider running molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.
-
Receptor Binding Assay (Representative Protocol)
While in silico methods are predictive, experimental validation is crucial. The following is a representative protocol for a cell-based functional assay to measure the activation of a target receptor by this compound.
Objective: To determine the potency (EC₅₀) of this compound in activating the human sweet taste receptor or candidate bitter taste receptors.
Methodology:
-
Cell Line and Receptor Expression:
-
Use a suitable host cell line, such as HEK293T cells.
-
Co-transfect the cells with plasmids encoding the receptor subunits (e.g., hTAS1R2 and hTAS1R3) and a promiscuous G-protein subunit like Gα16/gust44, which couples receptor activation to the phospholipase C pathway.
-
-
Calcium Imaging Assay:
-
Culture the transfected cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare a dilution series of this compound in an appropriate buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and record the change in fluorescence over time, which corresponds to intracellular calcium release upon receptor activation.
-
-
Data Analysis:
-
For each concentration of HDC, calculate the peak fluorescence response.
-
Plot the fluorescence response against the logarithm of the HDC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of HDC that elicits a half-maximal response.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for sweet and bitter taste receptors upon activation by an agonist like this compound.
Caption: Canonical signaling pathway for the sweet taste receptor (TAS1R2/TAS1R3).
Caption: Canonical signaling pathway for bitter taste receptors (TAS2Rs).
Experimental Workflow
The following diagram illustrates the workflow for the in silico modeling of this compound receptor binding.
Caption: Workflow for in silico modeling of ligand-receptor binding.
References
- 1. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The binding site for neothis compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. advid.pt [advid.pt]
- 8. Neothis compound - Wikipedia [en.wikipedia.org]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV analysis protocol for Hesperidin dihydrochalcone
An HPLC-UV analysis protocol for Hesperidin (B1673128) Dihydrochalcone (B1670589) is a critical tool for researchers, scientists, and professionals in the drug development industry. This document provides a detailed application note and protocol for the quantitative analysis of Hesperidin Dihydrochalcone using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed to be accurate, precise, and robust for routine analysis.
Application Note
Introduction
This compound is a synthetic flavonoid derived from hesperidin, a bioflavonoid found in citrus fruits. It is known for its intense sweet taste and is used as a low-calorie sweetener. Accurate quantification of this compound in various matrices is essential for quality control, formulation development, and stability studies. This application note describes a validated HPLC-UV method for the determination of this compound.
Principle of the Method
The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic solvent. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
HPLC grade solvents: Methanol (B129727), Acetonitrile (B52724), Water.
-
Reagents: Formic acid or Orthophosphoric acid.
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
A common mobile phase for related flavonoids is a mixture of methanol or acetonitrile and water, often with an acid modifier to improve peak shape.[1][2][3][4] For this compound, a gradient elution with acetonitrile and 0.1% formic acid in water can be effective.[5][6] An isocratic mobile phase of methanol and water (e.g., 7:3 v/v) has also been used for the related neohesperidin (B1678168) dihydrochalcone.[7]
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Working Standard Solutions:
-
Sample Preparation:
-
For solid samples, accurately weigh a portion of the homogenized sample, extract it with a suitable solvent (e.g., methanol), and sonicate to ensure complete extraction.[7][8]
-
For liquid samples, dilute an accurately measured volume with the mobile phase.[7]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][3]
-
3. Chromatographic Conditions
The following chromatographic conditions are a synthesis from methods used for this compound and related flavonoids and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.9 - 1.0 mL/min[1][2][3][5] |
| Injection Volume | 10 - 20 µL[1][2][3] |
| Column Temperature | 35 - 40 °C[1][2][5] |
| Detection Wavelength | 282 nm[7][9] |
| Run Time | Approximately 10-25 minutes, sufficient to elute the analyte and any interfering peaks.[1][2][3] |
4. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC-UV analysis of this compound and related compounds based on published methods.
| Parameter | Value | Reference |
| Linearity Range | 1 - 50 µg/mL | [10] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | < 0.84 µg/mL | [5] |
| Limit of Quantification (LOQ) | < 2.84 µg/mL | [5] |
| Recovery | 88% - 130% | [5] |
| Precision (%RSD) | 1.2% - 4.6% | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Logical Relationship of Method Validation Parameters
References
- 1. jgtps.com [jgtps.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. japsonline.com [japsonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of neothis compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of a High-Performance Liquid Chromatography Method for the Analysis of Hesperidin and Carvacrol for Veterinary Use [iris.unimore.it]
- 9. researchgate.net [researchgate.net]
- 10. Quantification and localization of hesperidin and rutin in Citrus sinensis grafted on C. limonia after Xylella fastidiosa infection by HPLC-UV and MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Hesperidin Dihydrochalcone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC) is a synthetic derivative of the flavonoid hesperidin, which is naturally found in citrus fruits. HDC is known for its intense sweet taste and is used as an artificial sweetener. Beyond its sweetness, HDC and related compounds are of interest for their potential biological activities, including antioxidant and anti-inflammatory effects. Accurate quantification of HDC in plant extracts and final products is crucial for quality control, formulation development, and pharmacological studies. These application notes provide detailed protocols for the quantification of Hesperidin dihydrochalcone using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with a general protocol for UV-Visible Spectrophotometry.
Analytical Methods for Quantification
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of flavonoids. It offers good selectivity and sensitivity for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for complex matrices or when very low detection limits are required.
-
UV-Visible Spectrophotometry: A simpler and more accessible technique, suitable for preliminary analysis or for samples with a relatively simple matrix and higher concentrations of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is based on a method developed for the simultaneous quantification of hesperidin, neohesperidin (B1678168), neothis compound, and hesperetin.[1][2]
Principle
The method utilizes reversed-phase HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and formic acid in water. Detection and quantification are performed using a UV detector at a specific wavelength.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Plant extract sample
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 99% Acetonitrile and 0.1% formic acid |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | To be optimized (typically around 280-285 nm for chalcones) |
| Injection Volume | To be optimized (e.g., 10 µL) |
| Gradient Elution | A gradient elution method should be optimized to ensure proper separation of all compounds of interest. |
Experimental Protocol
2.5.1. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
2.5.2. Sample Preparation
-
Accurately weigh the plant extract.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication or maceration.[3]
-
Centrifuge or filter the extract to remove particulate matter. The final solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
2.5.3. Quantification
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for this compound and related flavonoids.[1][2]
| Parameter | Result |
| Linearity (r) | > 0.99 |
| Limit of Detection (LOD) | < 0.84 µg/mL |
| Limit of Quantification (LOQ) | < 2.84 µg/mL |
| Recovery | 88% to 130% |
| Precision (RSD) | 1.2% to 4.6% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a method for the quantification of neothis compound in biological samples, which can be adapted for plant extracts.[4]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Rutin[4]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Plant extract sample
Instrumentation
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | SB-C18 (2.1 mm × 150 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | To be optimized |
| Column Temperature | To be optimized |
| Ionization Mode | Electrospray Ionization (ESI), Negative ion mode[4] |
| Detection Mode | Selected Ion Monitoring (SIM)[4] |
| Target Fragment Ions | m/z 611.4 for Neothis compound (to be confirmed for this compound)[4] |
| Internal Standard Ion | m/z 609.1 for Rutin[4] |
Experimental Protocol
3.5.1. Standard and Sample Preparation Follow the procedures described in the HPLC-UV protocol (Sections 2.5.1 and 2.5.2), using LC-MS grade solvents. Add a known concentration of the internal standard to all standard and sample solutions.
3.5.2. Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples using the calibration curve.
Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for Neothis compound.[4]
| Parameter | Result |
| Linearity Range | 10–3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Mean Recovery | > 80.3% |
| Precision (CV) | < 15% |
UV-Visible Spectrophotometry Protocol (General)
This is a general protocol and requires optimization and validation for this compound.
Principle
This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax).
Materials and Reagents
-
This compound reference standard
-
Methanol or other suitable solvent
-
Plant extract sample
Instrumentation
-
UV-Visible Spectrophotometer
Experimental Protocol
4.4.1. Determination of λmax
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).
-
Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds like hesperidin, the λmax is around 283-285 nm.[5][6]
4.4.2. Standard and Sample Preparation
-
Prepare a stock solution of the this compound standard.
-
Prepare a series of dilutions to create a calibration curve.
-
Prepare the plant extract solution as described in Section 2.5.2, ensuring the final concentration falls within the linear range of the calibration curve.
4.4.3. Quantification
-
Measure the absorbance of the standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Method Validation Parameters
The following table shows typical validation parameters for a UV-Vis spectrophotometric method for hesperidin, which can serve as a reference for validating a method for this compound.[6][7]
| Parameter | Result (for Hesperidin) |
| Linearity Range | 6-30 µg/mL[6] |
| Correlation Coefficient (R²) | 0.9987[6] |
| LOD | 0.25 µg/mL[6] |
| LOQ | 0.78 µg/mL[6] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Quantification
Caption: Experimental workflow for this compound quantification.
Signaling Pathways Modulated by Hesperidin and Related Compounds
Hesperidin and its derivatives, including dihydrochalcones, have been shown to modulate several key signaling pathways involved in cellular processes.
5.2.1. Nrf2 Signaling Pathway
Neothis compound (NHDC) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular antioxidant response.[8]
Caption: Nrf2 signaling pathway activated by this compound.
5.2.2. PI3K/AKT/mTOR Signaling Pathway
Neothis compound has also been implicated in the regulation of the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and metabolism.[9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qascf.com [qascf.com]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. ijam.co.in [ijam.co.in]
- 7. Direct spectrophotometric determination of hesperidin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Neothis compound Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hesperidin Dihydrochalcone Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin Dihydrochalcone (HDC) is a flavonoid derivative known for its potential health benefits, including its antioxidant properties. As a derivative of hesperidin, it is often used as a sweetener and flavoring agent. The antioxidant capacity of HDC is a critical parameter in evaluating its potential as a bioactive compound in pharmaceutical and nutraceutical applications. This document provides detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it includes a summary of available quantitative data for related compounds and an overview of the potential signaling pathways involved in its antioxidant mechanism.
Data Presentation
The following table summarizes the antioxidant capacity of Neothis compound, a closely related dihydrochalcone, as specific comprehensive data for this compound is limited in the reviewed literature. This data is presented to provide a comparative understanding of the antioxidant potential of this class of compounds.
| Assay | Compound | IC50 (µM) | Trolox Equivalent (TE) | Reference |
| DPPH | Neothis compound | 181.7 ± 11.2 | - | [1] |
| Hesperidin | 226.34 ± 4.96 µg/mL | - | ||
| ABTS | Neothis compound | 13.9 ± 0.9 | - | [1] |
| FRAP | Neothis compound | 134.8 ± 20.3 | - | [1] |
| Superoxide Scavenging | Neothis compound | 289.4 ± 19.5 | - | [1] |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the positive control, use ascorbic acid or Trolox at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or Ethanol (B145695)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to 10 µL of the sample solutions in a 96-well microplate.
-
For the blank, add 10 µL of the solvent to 190 µL of the ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by creating a standard curve with Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Trolox or Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh daily and warm it to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to 20 µL of the sample solutions in a 96-well microplate.
-
For the blank, use 20 µL of the solvent.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with Trolox or FeSO₄ and is expressed as µM Trolox equivalents or µM Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before each use.
-
Prepare a series of Trolox standards.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent and prepare dilutions in phosphate buffer.
-
Assay:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the sample.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism of this compound
Hesperidin and its derivatives, including dihydrochalcones, are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[2][3][4][5] One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3][4][5]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[2][3] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][3] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.
Caption: Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for Antioxidant Capacity Assays
The general workflow for the in vitro antioxidant capacity assays described above follows a consistent pattern of reagent preparation, reaction, and detection.
Caption: Standard workflow for antioxidant capacity determination.
References
- 1. Hesperidin mitigates oxidative stress-induced ferroptosis in nucleus pulposus cells via Nrf2/NF-κB axis to protect intervertebral disc from degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Neothis compound Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neothis compound versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperidin-mediated expression of Nrf2 and upregulation of antioxidant status in senescent rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Formulation of Hesperidin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin Dihydrochalcone (B1670589) (HDC) is a semi-synthetic flavonoid derived from hesperidin, a bioflavonoid found in citrus fruits. It is known for its intense sweet taste and is utilized as a low-calorie sweetener. Beyond its sweetening properties, HDC has demonstrated potential as a taste-masking agent in pharmaceutical formulations and possesses various biological activities, including antioxidant and anti-inflammatory effects. However, its poor aqueous solubility presents a significant challenge for oral drug delivery, potentially limiting its bioavailability and therapeutic efficacy.
These application notes provide a comprehensive guide for the formulation and evaluation of Hesperidin Dihydrochalcone for oral administration. The focus is on strategies to enhance its solubility and conduct preclinical assessments of its bioavailability and potential therapeutic effects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. Key properties of HDC are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₆O₁₅[1] |
| Molecular Weight | 612.58 g/mol [2] |
| Appearance | Off-white, odorless, crystalline powder[3] |
| Aqueous Solubility | 0.4 g/L at 20°C[4] (very slightly soluble in cold water, freely soluble in hot water[1]) |
| Solubility in other solvents | Partially soluble in PBS (pH 7.2); Soluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (B145695) (25 mg/ml)[5] |
| Melting Point | 156-158 °C[2] |
| Stability | Stable under normal processing and storage conditions. In aqueous solutions, it is stable at room temperature and pH > 2, with maximum stability around pH 4-5. Degradation can occur at higher temperatures and lower pH.[6] |
Formulation Strategies for Enhanced Solubility and Bioavailability
Given the poor aqueous solubility of HDC, formulation strategies are crucial to improve its dissolution rate and subsequent absorption. Two primary approaches are detailed below: Solid Dispersions and Cyclodextrin (B1172386) Inclusion Complexes.
Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the solid state. This can lead to a reduction in drug crystallinity and an increase in the surface area available for dissolution.
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30) or Mannitol, Ethanol, Methanol.
-
Procedure:
-
Prepare solutions of HDC and the carrier (PVP K30 or mannitol) in a suitable solvent (e.g., ethanol or a methanol-water mixture). Common drug-to-carrier ratios to investigate are 1:1, 1:2, and 1:4 (w/w).[7]
-
Mix the solutions thoroughly until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
-
Drug Content: Determine the HDC content in the solid dispersion using a validated HPLC-UV method.
-
Dissolution Studies: Perform in vitro dissolution testing as per the protocol outlined in Section 5.1.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To assess the physical state of HDC (crystalline or amorphous) within the dispersion.
-
X-ray Powder Diffraction (XRPD): To confirm the presence or absence of crystalline HDC.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between HDC and the carrier.
-
The following diagram illustrates the workflow for preparing and characterizing solid dispersions.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, such as poorly soluble drugs, within their hydrophobic cavity, thereby increasing their aqueous solubility and stability.
-
Materials: this compound, β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., β-CD or HP-β-CD).
-
Add HDC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1, 1:2).
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed HDC.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered inclusion complex.
-
Store the complex in a desiccator.
-
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
In Vitro Taste Evaluation: To quantify the taste-masking efficiency (see Section 4.1).
-
Solid-State Characterization: DSC, XRPD, and FTIR analysis as described for solid dispersions.
The following diagram illustrates the workflow for preparing and characterizing cyclodextrin inclusion complexes.
Taste-Masking Evaluation
HDC is known to be a potent sweetener and can be used to mask the bitter taste of other APIs in a formulation.
Quantitative Taste Assessment
While sensory panels with human volunteers are the gold standard, an electronic tongue can be a valuable tool for quantitative and objective taste assessment in the early stages of formulation development.
-
Materials: this compound, a bitter API (e.g., quinine (B1679958) hydrochloride, caffeine), deionized water.
-
Procedure:
-
Prepare a solution of the bitter API at a concentration known to elicit a distinct bitter taste.
-
Prepare a series of solutions containing the bitter API at a fixed concentration and varying concentrations of HDC (e.g., 10, 25, 50, 100 ppm).
-
Analyze the solutions using a calibrated electronic tongue system.
-
The output from the sensors can be used to quantify the reduction in bitterness as a function of HDC concentration.
-
Preclinical Evaluation of Oral Formulations
In Vitro Dissolution Testing
Dissolution testing is a critical quality control test that can provide insights into the in vivo performance of a drug product.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid, or phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a known amount of the HDC formulation (equivalent to a specific dose of HDC) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of dissolved HDC using a validated HPLC-UV method.
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Permeability Studies (Caco-2 Cell Model)
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of drugs.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer with well-developed tight junctions is formed (typically 18-22 days).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Procedure (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the HDC formulation (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
Analyze the concentration of HDC in the collected samples by HPLC-UV or LC-MS/MS.
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
In Vivo Pharmacokinetic Studies in Rats
Animal studies are essential to determine the in vivo performance of the developed formulations.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Formulations:
-
Group 1: HDC suspension in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Optimized HDC solid dispersion formulation.
-
Group 3: Optimized HDC-cyclodextrin inclusion complex formulation.
-
-
Dosing: Administer the formulations orally via gavage at a predetermined dose of HDC.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of HDC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Mechanism of Action: Signaling Pathway Modulation
Hesperidin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. HDC has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]
The diagram below illustrates the proposed mechanism of action of HDC in inhibiting inflammatory signaling.
Conclusion
The successful oral formulation of this compound hinges on overcoming its inherent poor aqueous solubility. The protocols and application notes provided herein offer a systematic approach to developing and evaluating solubility-enhanced formulations, such as solid dispersions and cyclodextrin inclusion complexes. Comprehensive in vitro and in vivo characterization is essential to select a lead formulation with optimal biopharmaceutical properties for further development. The understanding of its mechanism of action on inflammatory pathways further supports its potential as a therapeutic agent.
References
- 1. Neothis compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neothis compound =95 HPLC 20702-77-6 [sigmaaldrich.com]
- 3. NEOthis compound - Ataman Kimya [atamanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Subchronic (13-week) oral toxicity of neothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hesperidin Dihydrochalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the high-throughput screening (HTS) of Hesperidin Dihydrochalcone (B1670589) (HDC) derivatives. The focus is on three key potential applications: sweet taste modulation, anti-inflammatory activity, and antioxidant potential.
Sweet Taste Modulation: Screening for Novel Sweeteners
Hesperidin dihydrochalcone and its derivatives are known for their intense sweetness, making them attractive as low-calorie sugar substitutes. High-throughput screening assays are essential for identifying and characterizing novel derivatives with desirable taste profiles. The primary molecular target for sweet taste is the heterodimeric G-protein coupled receptor (GPCR), T1R2/T1R3.
Data Presentation: Sweetness Potency of Dihydrochalcones
| Compound | Relative Sweetness (compared to sucrose) | Target Receptor | Reference |
| Neothis compound (NHDC) | ~1000-1900x | T1R2/T1R3 | [1][2] |
| Naringin Dihydrochalcone | ~300x | T1R2/T1R3 | [1][2] |
| Hesperetin Dihydrochalcone Glucoside | ~300x | T1R2/T1R3 | [1] |
Experimental Protocol: Cell-Based T1R2/T1R3 Activation Assay
This protocol describes a cell-based HTS assay to measure the activation of the human sweet taste receptor, T1R2/T1R3, by HDC derivatives. The assay utilizes a stable cell line co-expressing the T1R2 and T1R3 receptors and a promiscuous G-protein (e.g., Gα16) to couple receptor activation to intracellular calcium mobilization, which is detected by a fluorescent calcium indicator.
Materials:
-
HEK293 cell line stably co-expressing human T1R2, T1R3, and Gα16
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
HDC derivative library
-
Positive control (e.g., Sucrose, Neothis compound)
-
384-well black, clear-bottom microplates
-
Fluorescent microplate reader with automated liquid handling
Protocol:
-
Cell Culture and Plating:
-
Culture the HEK293-T1R2/T1R3/Gα16 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 384-well black, clear-bottom microplates at a density of 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of the HDC derivatives in DMSO.
-
Perform serial dilutions of the compounds in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Assay and Measurement:
-
After incubation, wash the cells twice with HBSS with 20 mM HEPES.
-
Add 20 µL of HBSS with 20 mM HEPES to each well.
-
Place the plate in a fluorescent microplate reader equipped for kinetic reading and automated liquid handling.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Add 10 µL of the diluted HDC derivatives or control compounds to the respective wells.
-
Immediately begin kinetic fluorescence reading for 2-3 minutes to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the positive control response.
-
Plot the normalized response against the compound concentration to generate dose-response curves and determine EC50 values.
-
Visualization: Sweet Taste Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of sweet taste perception mediated by the T1R2/T1R3 receptor.
References
Application Notes and Protocols for Electrophysiological Recording with Hesperidin Dihydrochalcone and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin, a bioflavonoid predominantly found in citrus fruits, and its derivatives have garnered significant interest for their diverse pharmacological activities. This document provides detailed application notes and protocols for investigating the electrophysiological effects of Hesperidin dihydrochalcone (B1670589) and its closely related, more extensively studied analogs: Hesperetin (B1673127) (the aglycone of Hesperidin) and Neohesperidin Dihydrochalcone (NHDC) . While direct electrophysiological data for this compound is limited in publicly available literature, the information on Hesperetin and NHDC offers valuable insights into the potential ion channel modulation and effects on neuronal excitability by this class of compounds.
These compounds have been shown to modulate various ion channels and influence key signaling pathways, suggesting their potential as therapeutic agents for a range of conditions, including cardiovascular diseases and neurological disorders. These application notes will guide researchers in designing and executing electrophysiological experiments to explore the mechanisms of action of these flavonoids.
Data Presentation: Quantitative Effects on Ion Channels
The following tables summarize the quantitative data on the effects of Hesperetin on various ion channels, as determined by patch-clamp electrophysiology.
Table 1: Inhibitory Effects of Hesperetin on Cardiac Ion Channels
| Ion Channel | Preparation | Concentration | Effect | Reference |
| hERG (human Ether-à-go-go-Related Gene) K+ Channel | Xenopus oocytes | Concentration-dependent | Blocks hERG potassium channels. | [1] |
| Nav1.5 Na+ Channel (Wild-type) | HEK293T cells | ~100 µmol·L⁻¹ (IC₅₀) | Blocks NaV1.5 channels; enhanced at depolarized potentials. | [2] |
| Nav1.5 Na+ Channel (R1623Q mutant - LQT3) | HEK293T cells | Preferential inhibition | Preferentially inhibits the slow inactivation phase of the mutant channel. | [2] |
| Kv1.5 K+ Channel | HEK 293 cells | 23.15 µM (IC₅₀) | Suppresses human Kv1.5 current. | [3] |
| IKr (rapidly activating delayed rectifier K+ current) | Dog ventricular myocytes | 30 µM | Significantly decreased amplitude. | [4][5] |
| IKs (slowly activating delayed rectifier K+ current) | Rabbit ventricular myocytes | 3-30 µM | Concentration-dependent reduction in amplitude. | [4][5] |
| IK1 (inwardly rectifying K+ current) | Dog ventricular myocytes | 30 µM | Significantly reduced amplitude (by 41.6 ± 7.5% at -60 mV). | [5] |
| Ito (transient outward K+ current) | Dog ventricular myocytes | 30 µM | Significantly decreased amplitude. | [4][5] |
| INaL (late Na+ current) | Rabbit ventricular myocytes | 30 µM | Significantly decreased amplitude. | [4][5][6] |
| ICaL (L-type Ca2+ current) | Rabbit ventricular myocytes | 30 µM | Significantly decreased amplitude. | [4][5] |
Signaling Pathways Modulated by Hesperidin Derivatives
Hesperetin and NHDC have been shown to modulate several key intracellular signaling pathways implicated in cell survival, inflammation, and metabolism.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Hesperetin has been shown to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[7][8][9] NHDC has also been found to regulate the PI3K/Akt/mTOR pathway.[10][11]
Caption: PI3K/Akt signaling pathway modulation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Hesperetin has been demonstrated to down-regulate the phosphorylation of ERK1/2 and p38 MAPK, thereby exerting anti-inflammatory effects.[12]
Caption: MAPK signaling pathway modulation by Hesperetin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and inflammation. NHDC has been shown to down-regulate MyD88-dependent and -independent signaling by inhibiting the trafficking of TLR4, a key upstream activator of NF-κB.[13] It has also been shown to decrease the expression of NF-κB.[14]
Caption: NF-κB signaling pathway modulation by NHDC.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Channel Activity
This protocol is designed to measure the effect of this compound or its analogs on specific ion currents in isolated cells (e.g., HEK293 cells expressing a channel of interest, or primary neurons/cardiomyocytes).
Materials:
-
Cells: Cultured cells expressing the ion channel of interest or primary cells.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Test Compound: this compound, Hesperetin, or NHDC dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the final desired concentrations.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system.
Methodology:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and mount on the recording chamber of the patch-clamp setup.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording:
-
Switch to voltage-clamp mode.
-
Apply a specific voltage protocol to elicit the ion current of interest (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound to determine its effect (e.g., inhibition, activation).
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after compound application.
-
Calculate the percentage of inhibition or activation.
-
Construct concentration-response curves and determine the IC₅₀ or EC₅₀ value.
-
Caption: General workflow for patch-clamp experiments.
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for investigating the effects of this compound or its analogs on synaptic transmission and plasticity in brain regions like the hippocampus.
Materials:
-
Brain Slices: Acutely prepared brain slices (e.g., hippocampal slices, 300-400 µm thick).
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
Test Compound: this compound, Hesperetin, or NHDC dissolved in a suitable solvent and diluted in aCSF.
-
Slice Chamber: Submerged or interface type.
-
Stimulating and Recording Electrodes: e.g., concentric bipolar stimulating electrode and a glass microelectrode filled with aCSF for recording.
-
Electrophysiology Rig: Amplifier, digitizer, and data acquisition software.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Electrode Placement:
-
Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place the recording electrode in the dendritic or somatic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
-
Recording:
-
Deliver electrical stimuli to the afferent pathway to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Bath-apply the test compound at the desired concentration.
-
Continue recording fEPSPs to observe the effect of the compound on synaptic transmission.
-
Perform a washout with aCSF to check for reversibility.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the fEPSP measurements to the baseline period.
-
Statistically compare the fEPSP values before and during compound application.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the electrophysiological properties of this compound and its analogs, Hesperetin and Neothis compound. The existing data on Hesperetin and NHDC strongly suggest that these compounds are biologically active at the level of ion channels and key signaling pathways. By utilizing the detailed methodologies and understanding the established effects summarized in this document, researchers can effectively explore the therapeutic potential of this class of flavonoids in various disease models. Further research is warranted to elucidate the specific electrophysiological profile of this compound itself.
References
- 1. Orange flavonoid hesperetin modulates cardiac hERG potassium channel via binding to amino acid F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The citrus flavanone hesperetin preferentially inhibits slow-inactivating currents of a long QT syndrome type 3 syndrome Na+ channel mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of hesperetin on Kv1.5 potassium channels stably expressed in HEK 293 cells and ultra-rapid delayed rectifier K(+) current in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular electrophysiological effects of the citrus flavonoid hesperetin in dog and rabbit cardiac ventricular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular electrophysiological effects of the citrus flavonoid hesperetin in dog and rabbit cardiac ventricular preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Hesperetin promotes bladder cancer cells death via the PI3K/AKT pathway by network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Analysis Following Hesperidin Dihydrochalcone Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin dihydrochalcone (B1670589) (HDC) is a semi-synthetic flavonoid derivative of hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. HDC is widely recognized for its intense sweetening properties and is also gaining attention for its potential therapeutic applications, including antioxidant and anti-inflammatory effects. These biological activities are largely attributed to its ability to modulate specific signaling pathways and alter gene expression. This document provides detailed application notes and protocols for researchers interested in studying the effects of HDC on gene expression.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the reported changes in the expression of key target genes following treatment with Hesperidin Dihydrochalcone (or its precursor, Hesperidin) in various experimental models. These tables are intended to serve as a reference for expected outcomes and to assist in the selection of target genes for analysis.
Table 1: Modulation of Nrf2 Pathway Gene Expression
| Gene | Function | Cell/Tissue Type | Treatment Conditions | Fold Change (vs. Vehicle) | p-value | Reference |
| NFE2L2 (Nrf2) | Master regulator of the antioxidant response | Human Adipose-Derived Stem Cells | 4µM Neohesperidin (B1678168) Dihydrochalcone (NHDC) for 14 days | Slight Increase (mRNA) | Not Specified | [1] |
| Mouse Renal Tissue | 3 mg/kg Hesperidin Methyl Chalcone (HMC) | Significant Increase (mRNA) | < 0.05 | [2] | ||
| HMOX1 (HO-1) | Heme degradation, antioxidant | Human Adipose-Derived Stem Cells | 4µM NHDC analogue (CTP) for 14 days | Significant Upregulation (mRNA & Protein) | < 0.05 | [1] |
| Mouse Renal Tissue | 3 mg/kg HMC | Robust Increase (mRNA) | < 0.05 | [2] | ||
| NQO1 | Detoxification of quinones, antioxidant | Human Adipose-Derived Stem Cells | 4µM NHDC analogue (CTP) for 14 days | Significant Upregulation (mRNA & Protein) | < 0.05 | [1] |
| Mouse Renal Tissue | 3 mg/kg HMC | Significant Increase (mRNA) | < 0.05 | [2] |
Table 2: Modulation of NF-κB Pathway and Inflammatory Gene Expression
| Gene | Function | Cell/Tissue Type | Treatment Conditions | Fold Change (vs. Vehicle) | p-value | Reference |
| TNF (TNF-α) | Pro-inflammatory cytokine | 3T3-L1 cells | 100 µM NHDC | -45.4% (mRNA) | < 0.01 | [3] |
| HepG2 cells | 10 µg/mL Hesperidin | Decreased to 16-fold (from 22-fold LPS induction) | Not Specified | [4] | ||
| IL6 | Pro-inflammatory cytokine | 3T3-L1 cells | 100 µM NHDC | Not Specified (Significant Decrease) | Not Specified | [5] |
| Rat Colonic Tissue | NHDC treatment | Significant Reduction | Not Specified | [6] | ||
| IL1B (IL-1β) | Pro-inflammatory cytokine | 3T3-L1 cells | 100 µM NHDC | -47.0% (mRNA) | < 0.01 | [3] |
| NFKB1 (NF-κB) | Transcription factor for inflammation | Rat Colonic Tissue | NHDC treatment | Remarkable Decrease (Expression) | Not Specified | [6] |
Table 3: Modulation of MAPK Pathway-Related Gene/Protein Expression
| Gene/Protein | Function | Cell/Tissue Type | Treatment Conditions | Effect | Reference |
| Phospho-p38 | Stress-activated protein kinase | A549 cells | Hesperidin treatment | Increased phosphorylation | [7] |
| Phospho-JNK | Stress-activated protein kinase | A549 cells | Hesperidin treatment | Increased phosphorylation | [7] |
| Phospho-ERK | Growth factor-regulated protein kinase | A549 cells | Hesperidin treatment | Attenuated activation | [7] |
Experimental Protocols
The following protocols provide a general framework for analyzing gene expression changes in response to HDC treatment. Optimization may be required for specific cell types and experimental goals.
Cell Culture and this compound Treatment
Materials:
-
Relevant human or mammalian cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (HDC)
-
Vehicle control (e.g., DMSO, sterile water)
-
Sterile cell culture plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed the chosen cell line into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
HDC Stock Solution Preparation: Prepare a stock solution of HDC in a suitable solvent. HDC is sparingly soluble in water but soluble in DMSO. A 10-100 mM stock solution in DMSO is recommended. Store at -20°C.
-
HDC Working Solution Preparation: On the day of the experiment, dilute the HDC stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental endpoint (e.g., 10-100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cellular effects.
-
Cell Treatment: When cells reach 70-80% confluency, remove the existing medium and replace it with fresh medium containing the various concentrations of HDC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time to capture both early and late gene expression events (e.g., 6, 12, 24, or 48 hours).
RNA Isolation and Quality Control
Materials:
-
RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer)
Protocol:
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using the lysis buffer from a commercial RNA isolation kit.
-
RNA Purification: Purify total RNA according to the manufacturer's protocol. Include a DNase treatment step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Purity Assessment: Use a spectrophotometer to determine the RNA concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Analyze the RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Reverse transcription kit
-
SYBR Green or probe-based qPCR master mix
-
Validated primers for target genes and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Primer Design: If not using pre-validated primers, design primers for your genes of interest and housekeeping genes.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix. A typical reaction includes the master mix, forward and reverse primers, and cDNA template.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Table 4: Example of Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| HMOX1 (HO-1) | TTACCTTCCCGAACATCGAC | GCATAAATTCCCACTGCCAC | [8] |
| NQO1 | Not specified | Not specified | [9] (Commercial) |
| TNF (TNF-α) | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [10] |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | [10] |
| GAPDH | GTGGTCTCCTCTGACTTCAACA | CTCTTCCTCTTGTGCTCTTGCT | [11] |
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
Materials:
-
RNA-Seq library preparation kit
-
High-throughput sequencing platform
Protocol:
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to HDC treatment.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools to identify biological pathways and gene ontology terms that are over-represented in the list of differentially expressed genes.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. sinobiological.com [sinobiological.com]
- 2. origene.com [origene.com]
- 3. Antioxidant properties of neothis compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. origene.com [origene.com]
- 10. thno.org [thno.org]
- 11. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols: Hesperidin Dihydrochalcone in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hesperidin Dihydrochalcone (B1670589) (HDC), a high-intensity sweetener and flavor modifier, in food science research. This document details its physicochemical properties, sensory characteristics, and functional applications, supported by experimental protocols and quantitative data.
Introduction
Hesperidin dihydrochalcone (HDC), often referred to as Neothis compound (NHDC), is a semi-synthetic flavonoid derived from the hydrogenation of neohesperidin, a bitter compound found in citrus fruits.[1] It is recognized for its intense sweetness, which is approximately 1500-1800 times that of sucrose (B13894) at threshold concentrations, making it a valuable tool in the development of low-calorie and sugar-free food products.[2][3] Beyond its sweetening properties, NHDC is also utilized as a flavor enhancer and a bitterness-masking agent.[2][4] Its stability under various processing conditions further enhances its applicability in a wide range of food and beverage products.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Neothis compound is presented in the table below.
| Property | Value | References |
| Synonyms | Neohesperidin DC, NHDC, E959 | [1][2] |
| CAS Number | 20702-77-6 | [4] |
| Molecular Formula | C28H36O15 | [4] |
| Molar Mass | 612.58 g/mol | [4] |
| Appearance | Off-white crystalline powder | [4] |
| Solubility in Water (20°C) | Approximately 0.4 - 0.5 g/L | [5] |
| Solubility in Ethanol (20°C) | Approximately 12 g/L | [5] |
| Sweetness Potency (relative to sucrose) | ~1500-1800x at threshold, ~340x at higher concentrations | [2] |
| Caloric Value | Extremely small (8.36 J/g), as the glycoside group is not metabolized. | [3] |
Applications in Food Science
High-Intensity Sweetener
NHDC's primary application is as a high-intensity sweetener in a variety of food products, including beverages, dairy products, confectionery, and baked goods.[3][6] Its clean taste profile, characterized by a slow onset and lingering sweetness, makes it suitable for various formulations.[3]
Flavor Enhancer
At concentrations of around 4-5 ppm, NHDC acts as a flavor enhancer, improving the overall sensory profile of food products.[2] It is particularly noted for enhancing "mouthfeel" and "creaminess" in dairy products like yogurt and ice cream.[2]
Bitterness Masking
NHDC is effective in masking the bitter taste of various compounds, including other sweeteners, caffeine, and certain pharmaceuticals.[2][7] This property is valuable in the development of functional foods and beverages with added bioactive compounds that may impart bitterness.
Synergistic Effects
NHDC exhibits a strong synergistic effect when used in combination with other high-intensity sweeteners such as aspartame, saccharin, acesulfame (B1210027) potassium, and cyclamate, as well as with sugar alcohols like xylitol.[2] This synergy allows for a reduction in the total amount of sweeteners used, which can lead to cost savings and an improved taste profile.[8]
Experimental Protocols
Protocol for Sensory Evaluation of NHDC in a Beverage Model System
This protocol outlines a method for conducting a descriptive sensory analysis to characterize the taste profile of a beverage sweetened with NHDC compared to sucrose.
Objective: To determine the sensory attributes and their intensities of a model beverage sweetened with NHDC.
Materials:
-
Neothis compound (food grade)
-
Sucrose
-
Citric acid
-
Sodium citrate (B86180)
-
Deionized water
-
Trained sensory panel (8-12 panelists)
-
Sensory booths with controlled lighting and temperature
-
Coded sample cups
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Sample Preparation:
-
Prepare a base beverage solution containing 0.1% citric acid and 0.05% sodium citrate in deionized water.
-
Prepare a control sample by dissolving sucrose in the base solution to achieve a desired sweetness level (e.g., 8% sucrose).
-
Prepare test samples by dissolving NHDC in the base solution at concentrations determined to be equi-sweet to the sucrose control (e.g., calculated based on its sweetness potency). It is advisable to test a range of NHDC concentrations.
-
-
Panelist Training:
-
Familiarize the trained panel with the sensory attributes relevant to sweeteners, such as sweetness intensity, bitterness, metallic aftertaste, lingering sweetness, and mouthfeel.
-
Provide reference standards for each attribute to anchor the panelists' ratings.
-
-
Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with water and eat an unsalted cracker before tasting the first sample and between subsequent samples.
-
Panelists should rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
-
-
Data Analysis:
-
Collect the data from the panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the NHDC-sweetened samples and the sucrose control.
-
Workflow for Sensory Evaluation:
Protocol for Stability Testing of NHDC in an Acidic Beverage
This protocol describes a method to evaluate the stability of NHDC in a simulated acidic beverage under accelerated storage conditions.
Objective: To determine the degradation rate of NHDC in an acidic beverage over time at elevated temperatures.
Materials:
-
Neothis compound (food grade)
-
Citric acid
-
Sodium benzoate (B1203000) (preservative)
-
Deionized water
-
pH meter
-
Incubators set at various temperatures (e.g., 25°C, 40°C, 55°C)
-
Amber glass bottles
-
HPLC system with a UV detector
-
C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
Procedure:
-
Sample Preparation:
-
Prepare a model acidic beverage solution with a pH of 3.0 (adjusted with citric acid) and containing a known concentration of NHDC (e.g., 50 mg/L) and a preservative (e.g., 0.05% sodium benzoate).
-
Dispense the solution into amber glass bottles, seal tightly, and store in incubators at the different temperatures.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one bottle from each temperature condition for analysis.
-
-
HPLC Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of NHDC in each sample using a validated HPLC-UV method. A typical method involves a C18 column with a mobile phase gradient of acetonitrile and 0.1% formic acid in water, with detection at 282 nm.[9]
-
-
Data Analysis:
-
Plot the concentration of NHDC versus time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) for each temperature.
-
Use the Arrhenius equation to predict the shelf life of NHDC in the beverage at normal storage temperatures (e.g., 25°C).
-
Workflow for Stability Testing:
Functional Data
Antioxidant Activity
NHDC exhibits antioxidant properties, which can contribute to the overall functionality of food products. The antioxidant capacity of NHDC has been evaluated using various assays.
| Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 134.5 ± 8.2 | [10] |
| ABTS Radical Scavenging | 13.8 ± 1.1 | [10] |
| Superoxide Anion (•O2−) Scavenging | 225.1 ± 12.3 | [10] |
| Ferric Reducing Antioxidant Power (FRAP) | 1488.7 ± 153.2 | [10] |
Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of NHDC in methanol.
-
In a 96-well plate, add a specific volume of each NHDC concentration to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of NHDC required to scavenge 50% of the DPPH radicals.
Signaling Pathway
The sweet taste of Neothis compound is mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The binding of NHDC to this receptor initiates a downstream signaling cascade.
Conclusion
This compound is a versatile food ingredient with significant potential in the development of healthier and more palatable food and beverage products. Its intense sweetness, flavor-enhancing properties, bitterness-masking capabilities, and stability make it a valuable tool for food scientists and product developers. The provided protocols offer a starting point for researchers to explore the application of NHDC in their specific food systems. Further research can focus on optimizing its use in various food matrices and exploring its potential health benefits beyond its role as a sweetener.
References
- 1. Sensory Influence of Sweetener Addition on Traditional and Decaffeinated Espresso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of taste-masking effects of pharmaceutical sweeteners with an electronic tongue system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neothis compound Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2019020750A1 - Sweetening and taste-masking compositions, products and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hesperidin Dihydrochalcone Solubility
Welcome to the technical support center for Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experiments with HDC.
Frequently Asked Questions (FAQs)
Q1: What is Hesperidin dihydrochalcone and why is its solubility a concern?
This compound (HDC) is a synthetic flavonoid derived from hesperidin, a compound found in citrus fruits. It is known for its intense sweetness and potential biological activities, including antioxidant and anti-inflammatory effects. However, its practical application in research and product development is often hampered by its low aqueous solubility, which can affect bioavailability and experimental reproducibility.
Q2: What are the general solubility characteristics of this compound?
HDC is sparingly soluble in water at room temperature. Its solubility is significantly influenced by temperature and pH. It exhibits better solubility in some organic solvents. For instance, it is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and moderately soluble in ethanol.[1]
Q3: How does temperature affect the solubility of this compound in water?
The aqueous solubility of HDC increases significantly with a rise in temperature. This property can be leveraged during stock solution preparation, where gentle heating can aid dissolution.
Q4: How does pH influence the solubility and stability of this compound?
The solubility of flavonoids like HDC is pH-dependent. Generally, solubility increases in more alkaline conditions.[2] However, stability can be compromised at high pH. Studies on the thermostability of neohesperidin (B1678168) dihydrochalcone show that it is most stable around pH 4.5.[3] Degradation can occur at both very low and high pH values, especially at elevated temperatures.
Q5: What are the most common solvents for dissolving this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solvating power for HDC.[1] Ethanol is also used, though the solubility is lower than in DMSO.[1] For applications requiring aqueous solutions, it is common practice to first dissolve HDC in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| HDC is not dissolving in water. | Low intrinsic aqueous solubility at room temperature. | 1. Increase Temperature: Gently warm the solution while stirring. HDC's aqueous solubility increases with temperature.2. Use a Co-solvent: First, dissolve the HDC in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing. |
| Precipitate forms when adding a stock solution in organic solvent to an aqueous buffer. | The final concentration of the organic solvent is too high, or the HDC concentration exceeds its solubility limit in the final aqueous mixture. | 1. Decrease Organic Solvent Concentration: Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer.2. Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer.3. Work at a Lower HDC Concentration: The final concentration of HDC in the aqueous solution may need to be lowered. |
| The solution is cloudy or hazy. | Formation of fine, undissolved particles or potential degradation. | 1. Sonication: Use a sonicator bath to help break down particle agglomerates and improve dissolution.2. Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved material. Note that this will result in a lower final concentration.3. Check pH and Temperature: Ensure the pH and temperature of your solution are within a range that favors HDC stability and solubility. |
| Inconsistent experimental results. | Poor solubility leading to inaccurate concentrations or degradation of the compound. | 1. Verify Complete Dissolution: Always ensure that no visible particles remain before using the solution in an experiment.2. Prepare Fresh Solutions: Due to potential stability issues in certain buffers and at various temperatures, it is advisable to prepare solutions fresh for each experiment.3. Use Solubility Enhancement Techniques: For applications requiring higher concentrations, consider using methods like cyclodextrin (B1172386) complexation or creating solid dispersions as detailed in the protocols below. |
Data Presentation: Solubility of this compound and Related Compounds
The following tables summarize the solubility of this compound and its precursor, hesperidin, in various solvents.
Table 1: Solubility of this compound (HDC)
| Solvent | Temperature | Solubility |
| Water | 20°C | ~0.4 g/L[2] |
| Dimethylformamide (DMF) | Not Specified | ~50 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL[1] |
| Ethanol | Not Specified | ~25 mg/mL[1] |
| PBS (pH 7.2) | Not Specified | Slightly soluble[1] |
Table 2: Solubility of Hesperidin
| Solvent | Temperature | Solubility (Mole Fraction) | Solubility (Approx. mg/mL) |
| Water | 298.15 K (25°C) | 1.47 x 10⁻⁷ | ~0.0049 |
| Ethanol | 298.15 K (25°C) | 3.45 x 10⁻⁵ | ~1.15 |
| Isopropyl Alcohol (IPA) | 298.15 K (25°C) | 1.53 x 10⁻⁵ | ~0.53 |
| Propylene Glycol (PG) | 298.15 K (25°C) | 5.35 x 10⁻⁴ | ~18.5 |
| Polyethylene Glycol 400 (PEG-400) | 298.15 K (25°C) | 6.33 x 10⁻³ | ~219 |
| 1-Butanol | 298.15 K (25°C) | 3.15 x 10⁻⁴ | ~10.9 |
| DMSO | Not Specified | - | ~5 |
| Dimethylformamide (DMF) | Not Specified | - | ~3 |
| DMSO:PBS (pH 7.2) (1:5) | Not Specified | - | ~0.5[4] |
Note: Mole fraction data for hesperidin was sourced from a study by Shaikh et al. (2014) and converted to an approximate mg/mL for easier comparison, assuming ideal solutions. Solubility in DMSO and DMF is from Cayman Chemical product information.[4][5]
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an HDC-cyclodextrin inclusion complex to improve its aqueous solubility, based on common techniques for similar flavonoids.[6][7]
Materials:
-
This compound (HDC)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Mortar and pestle
-
Stirring hot plate
-
Lyophilizer (Freeze-dryer) or vacuum oven
Methods:
-
Kneading Method: a. Weigh equimolar amounts of HDC and HP-β-CD. b. Place the powders in a mortar. c. Add a small amount of water to form a thick paste. d. Knead the paste for 60 minutes. e. Dry the resulting solid in a vacuum oven at 40°C until a constant weight is achieved. f. Crush the dried complex into a fine powder.
-
Co-evaporation Method: a. Dissolve HP-β-CD in distilled water with stirring. b. Dissolve HDC in a minimal amount of ethanol. c. Slowly add the ethanolic HDC solution to the aqueous HP-β-CD solution with continuous stirring. d. Continue stirring until the solvent has completely evaporated, leaving a thin film. e. Dry the resulting solid in a vacuum oven at 40°C.
-
Lyophilization (Freeze-Drying) Method: a. Dissolve HP-β-CD in distilled water. b. Add HDC to the HP-β-CD solution and stir until dissolved. Gentle heating may be applied if necessary. c. Freeze the solution at -80°C. d. Lyophilize the frozen solution for 48 hours to obtain a fluffy powder.
Workflow for Cyclodextrin Inclusion Complex Preparation
Caption: Workflow for preparing HDC-cyclodextrin inclusion complexes.
Protocol 2: Preparation of this compound Solid Dispersion
This protocol outlines methods for preparing solid dispersions of HDC to enhance its dissolution rate, adapted from procedures for hesperidin.[8][9]
Materials:
-
This compound (HDC)
-
Carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Mannitol)
-
Methanol or other suitable solvent
-
Mortar and pestle
-
Hot plate
-
Vacuum oven or desiccator
Methods:
-
Solvent Evaporation Method: a. Weigh the desired ratio of HDC and carrier (e.g., 1:1, 1:2 w/w). b. Dissolve both the HDC and the carrier in a suitable solvent like methanol. c. Stir the solution until a clear solution is obtained. d. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). e. Dry the resulting solid mass in a desiccator. f. Scrape the dried solid dispersion and pulverize it.
-
Kneading Method: a. Weigh the desired ratio of HDC and carrier. b. Place the carrier in a mortar and add a small amount of a solvent (e.g., water-methanol mixture) to form a paste. c. Add the HDC to the paste and knead for a specified time (e.g., 30-60 minutes). d. Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C). e. Pulverize the dried mass.
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing HDC solid dispersions.
Signaling Pathways
This compound and its parent compound, hesperidin, have been shown to modulate several key signaling pathways involved in cellular processes. Understanding these interactions can be crucial for interpreting experimental results.
PI3K/AKT/mTOR Pathway: HDC has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][11] By down-regulating this pathway, HDC may exert anti-lipogenic and anti-adipogenic effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro | MDPI [mdpi.com]
Technical Support Center: Optimizing Hesperidin Dihydrochalcone Synthesis
Welcome to the technical support center for the synthesis of Hesperidin (B1673128) Dihydrochalcone (B1670589). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for converting Hesperidin to Hesperidin Dihydrochalcone?
The most common method involves a two-step, one-pot synthesis. First, the flavanone (B1672756) ring of Hesperidin is opened under alkaline conditions to form Hesperidin Chalcone (B49325). Subsequently, the chalcone is catalytically hydrogenated to yield this compound.[1][2] An alternative approach involves the hydrolysis of Hesperidin to Hesperetin (B1673127), followed by the catalytic hydrogenation of Hesperetin to its dihydrochalcone form.[3]
Q2: What are the typical catalysts used for the hydrogenation step?
Several catalysts are effective for the hydrogenation of the chalcone intermediate. These include Raney nickel, palladium on carbon (Pd/C), platinum on carbon (Pt/C), palladium black, and platinum-iron-nickel hydroxide (B78521) composite nanoparticles.[1][3][4][5] The choice of catalyst can influence reaction time, temperature, and pressure requirements.
Q3: What are the key reaction parameters to control for optimal yield and purity?
Optimizing the synthesis of this compound requires careful control of several parameters, including the concentration of the alkaline solution, catalyst type and loading, reaction temperature, hydrogen pressure, and reaction time.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Incomplete Ring Opening: The initial ring opening of Hesperidin to its chalcone form is critical. Ensure the alkaline solution (e.g., NaOH or KOH) is of sufficient concentration. Some protocols suggest concentrations ranging from 5% to 25%.[1][5]
-
Catalyst Inactivity: The hydrogenation catalyst may be inactive or poisoned. Ensure you are using a fresh or properly activated catalyst. The catalyst loading is also important; for instance, some methods specify a Raney nickel catalyst amount of 3% to 7% of the mass of the starting Hesperidin.[1][6]
-
Suboptimal Hydrogenation Conditions: Hydrogen pressure and reaction temperature are crucial for efficient hydrogenation. While some procedures can be performed at atmospheric pressure, others may require elevated pressures (e.g., 0.1–3 MPa).[4][5] Temperatures can range from room temperature to 90°C.[3][4][6]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Reaction times can vary from 3 to 10 hours depending on the specific conditions.[1][4][6] Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
-
Product Loss During Workup: Significant product loss can occur during neutralization, crystallization, and filtration. After hydrogenation, the reaction mixture is typically neutralized with acid (e.g., HCl) to a pH of around 2 to precipitate the product.[1][6] Cooling the mixture to below 10°C for an extended period (e.g., 24 hours) can improve crystallization and recovery.[1][6]
Issue 2: Formation of Impurities
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A: Impurity formation is a common issue. The primary impurities are often unreacted starting material (Hesperidin), the intermediate chalcone, or byproducts from side reactions.
-
Incomplete Hydrogenation: The presence of the Hesperidin Chalcone intermediate is a common impurity if the hydrogenation is incomplete. To address this, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.
-
Side Reactions: Under harsh alkaline or acidic conditions, degradation of the starting material or product can occur. Use the recommended concentrations of acid and base and avoid excessive temperatures for prolonged periods.
-
Purification: A robust purification protocol is essential. Recrystallization from a suitable solvent, such as 50% ethanol (B145695), is often used to obtain a refined product.[1]
Issue 3: Difficulty with Product Crystallization
Q: I am having trouble getting my this compound to crystallize out of solution. What can I do?
A: Proper crystallization is key to obtaining a pure, solid product. If you are facing difficulties, consider the following:
-
pH Adjustment: Ensure the pH of the solution is optimal for precipitation. A pH of 2 is often cited for the crystallization of the crude product.[1][6]
-
Cooling: Lowering the temperature significantly enhances crystallization. Cooling to below 10°C is recommended.[1][6]
-
Extended Crystallization Time: Allow sufficient time for the crystals to form. Some protocols suggest a crystallization period of 24 hours.[1][6]
-
Solvent System: If the product is not precipitating from the reaction mixture, a change in the solvent system during workup might be necessary. The use of ethanol for recrystallization of the crude product is a common practice.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Neohesperidin | Hesperidin | Hesperidin |
| Alkaline Solution | 5% NaOH | 30% NaOH | 10% KOH |
| Catalyst | Raney Nickel | Pt/C (5%) | Palladium Black |
| Catalyst Loading | 7% of raw material mass | 10g for 100g Hesperidin | 500mg for 5g Hesperidin |
| Temperature | 40°C | 30-90°C | Room Temperature |
| Pressure | Not specified | 1.5 MPa | Atmospheric Pressure |
| Reaction Time | 3 hours | ~10 hours | 6 hours |
| Yield | Not specified | 93% | ~94% (4.7g from 5g) |
| Reference | [1] | [4] | [5] |
Experimental Protocols
Protocol 1: Synthesis from Neohesperidin using Raney Nickel Catalyst [1][6]
-
Ring Opening and Hydrogenation:
-
Dissolve Neohesperidin in a 5% sodium hydroxide solution (mass ratio of 1:10).
-
Add Raney nickel catalyst (7% of the mass of Neohesperidin).
-
Stir the mixture uniformly and heat to 40°C.
-
Carry out the hydrogenation reaction for 3 hours.
-
-
Workup and Crystallization:
-
After the reaction, adjust the pH of the solution to 2 using hydrochloric acid.
-
Heat the solution to reflux for 5 hours to ensure complete hydrolysis.
-
Cool the solution to below 10°C and allow it to crystallize for 24 hours.
-
Filter the crude product and dry.
-
-
Purification:
-
Recrystallize the crude product from 50% ethanol.
-
Filter the purified product and dry.
-
Protocol 2: Synthesis from Hesperidin using Palladium Black Catalyst [5]
-
Ring Opening and Hydrogenation:
-
Dissolve 5g of Hesperidin in 25 ml of 10% potassium hydroxide solution.
-
Add 500 mg of palladium black catalyst.
-
Flush the reaction vessel with hydrogen gas and connect it to a gasometer containing hydrogen.
-
Stir the reaction mixture at room temperature and atmospheric pressure for 6 hours.
-
-
Workup and Crystallization:
-
Remove the catalyst by filtration.
-
Acidify the clear filtrate with concentrated HCl.
-
Place the solution in a refrigerator to induce crystallization.
-
-
Purification:
-
Recrystallize the resulting whitish substance from hot water.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. CN110950747A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 2. US3429873A - Preparation of hesperetin dihydrochalcone glucoside - Google Patents [patents.google.com]
- 3. CN111018684A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 4. CN101643486A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
Technical Support Center: Hesperidin Dihydrochalcone Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Hesperidin Dihydrochalcone (HDC) and its derivatives, such as Neothis compound (NHDC), in various biochemical assays. Our goal is to help you identify, understand, and mitigate these interferences to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDC) and why is it a concern in biochemical assays?
A1: this compound is a flavonoid derivative known for its use as a sweetener and its antioxidant properties. These inherent chemical characteristics can lead to non-specific interactions and read-out artifacts in a variety of biochemical and cell-based assays, potentially causing misleading results such as false positives or negatives.
Q2: What are the primary mechanisms of HDC interference in biochemical assays?
A2: HDC and related compounds can interfere with assays through several mechanisms:
-
Antioxidant and Reducing Properties: HDC's ability to scavenge free radicals and act as a reducing agent can interfere with assays that involve redox reactions, such as cell viability assays using tetrazolium dyes (e.g., MTT) or antioxidant capacity assays (e.g., DPPH).
-
Spectral Interference: The intrinsic absorbance and potential fluorescence of HDC can overlap with the excitation and/or emission wavelengths of assay reagents and products, leading to inaccurate spectrophotometric or fluorometric measurements.
-
Enzyme Modulation: HDC and its analogs can directly interact with enzymes, causing inhibition or, in some cases, activation. A notable example is the allosteric activation of α-amylase by Neothis compound.
-
Protein Binding and Precipitation: Like many polyphenolic compounds, HDC can non-specifically bind to proteins, potentially altering their conformation and function, or even causing precipitation at higher concentrations, which can interfere with protein quantification assays.
-
Compound Aggregation: At higher concentrations, some flavonoids can form aggregates that non-specifically sequester and inhibit enzymes, a phenomenon known as promiscuous inhibition.
Q3: Which types of assays are most susceptible to interference by HDC?
A3: The following assays are particularly prone to interference from HDC:
-
Cell Viability and Cytotoxicity Assays: Assays relying on the reduction of a reporter molecule (e.g., MTT, XTT, resazurin) are highly susceptible.
-
Enzyme Inhibition/Activation Assays: Especially those with colorimetric or fluorometric readouts.
-
Protein Quantification Assays: Colorimetric methods like the Bradford, Lowry, and BCA assays can be affected.
-
Antioxidant Capacity Assays: Assays like DPPH, ABTS, and ORAC can be skewed by the intrinsic antioxidant activity of HDC.
-
Fluorescence-Based Assays: Potential for quenching or enhancement of the fluorescent signal.
-
ELISA and other Immunoassays: Possible non-specific binding to antibodies or other protein components.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Symptom: Higher than expected cell viability, or apparent cytotoxicity that does not correlate with other observations. This may be due to the direct reduction of the MTT reagent by HDC.
Troubleshooting Workflow:
Troubleshooting Cell Viability Assays
Experimental Protocol: Cell-Free Control for MTT Assay
-
Prepare Reagents: Prepare MTT reagent and solubilization buffer as per the manufacturer's protocol. Prepare a stock solution of HDC in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Set up Plate: In a 96-well plate, add cell culture medium to wells. Add the various concentrations of HDC to be tested. Include a vehicle control (medium with solvent only).
-
Incubation: Add MTT reagent to all wells and incubate for the same duration as your cellular experiment (typically 1-4 hours).
-
Solubilization: Add solubilization buffer and incubate as required.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: A significant increase in absorbance in the presence of HDC indicates direct reduction of MTT.
Issue 2: Inconsistent Results in Enzyme-Based Assays
Symptom: Unexpected enzyme inhibition or activation that is not reproducible or does not show a clear dose-response relationship. This could be due to direct modulation of the enzyme by HDC or assay artifacts.
Troubleshooting Workflow:
Technical Support Center: Overcoming Low Bioavailability of Hesperidin Dihydrochalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC).
Frequently Asked Questions (FAQs)
Q1: What is Hesperidin dihydrochalcone (HDC) and why is its bioavailability a concern?
A1: this compound is a flavonoid derivative of hesperidin, known for its potent antioxidant and anti-inflammatory properties. However, its therapeutic potential is often limited by low oral bioavailability, primarily due to its poor water solubility and low intestinal permeability. This means that after oral administration, only a small fraction of HDC reaches the systemic circulation to exert its pharmacological effects.
Q2: What are the primary factors contributing to the low bioavailability of HDC?
A2: The main factors are:
-
Low Aqueous Solubility: HDC is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: The structure of HDC may not be optimal for passive diffusion across the intestinal epithelium. It may also be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.
-
First-Pass Metabolism: Like many flavonoids, HDC may undergo significant metabolism in the intestine and liver before reaching systemic circulation, reducing the amount of active compound.
Q3: What are the most common strategies to improve the bioavailability of HDC?
A3: Several formulation strategies can be employed to enhance the bioavailability of HDC, including:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals and polymeric nanoparticles.
-
Lipid-Based Formulations: Encapsulating HDC in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its transport across the intestinal membrane.
-
Solid Dispersions: Dispersing HDC in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of HDC by encapsulating the hydrophobic molecule within the cyclodextrin (B1172386) cavity.
Q4: How can I analyze the concentration of HDC in biological samples?
A4: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying HDC in plasma and other biological matrices. LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for pharmacokinetic studies where concentrations may be low.[1][2]
Troubleshooting Guides
Issue 1: Low solubility of HDC in aqueous media during in vitro experiments.
| Potential Cause | Troubleshooting Step |
| Intrinsic poor solubility of crystalline HDC. | 1. pH adjustment: Investigate the pH-solubility profile of HDC. Solubility may be higher in alkaline or acidic conditions depending on the molecule's pKa. 2. Co-solvents: Use a co-solvent system (e.g., water with ethanol (B145695), propylene (B89431) glycol, or PEG 400) to increase solubility. Start with a low percentage of the organic solvent and gradually increase it. 3. Surfactants: Add a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) above its critical micelle concentration to enhance solubilization. |
| Precipitation of HDC from a stock solution upon dilution in aqueous buffer. | 1. Prepare fresh dilutions: Prepare dilutions immediately before use. 2. Use a stabilizing agent: Incorporate a small amount of a stabilizing polymer (e.g., PVP, HPMC) or cyclodextrin in the dilution buffer. |
Issue 2: Inconsistent or low drug loading in nanoformulations (nanoparticles, liposomes).
| Potential Cause | Troubleshooting Step |
| Poor affinity of HDC for the polymer or lipid matrix. | 1. Screen different polymers/lipids: Test a variety of polymers (e.g., PLGA, PCL, chitosan) or lipids (e.g., different phosphatidylcholines, cholesterol ratios) to find a matrix with better compatibility with HDC. 2. Modify the formulation process: For nanoparticles, try different organic solvents or emulsifiers. For liposomes, experiment with different preparation methods (e.g., thin-film hydration, ethanol injection, reverse-phase evaporation). |
| Drug precipitation during the formulation process. | 1. Optimize the drug-to-carrier ratio: A high drug-to-carrier ratio can lead to supersaturation and precipitation. Start with a lower ratio and gradually increase it. 2. Control the solvent evaporation rate: In solvent evaporation methods, a rapid evaporation rate can cause premature drug precipitation. Slowing down the evaporation process may improve encapsulation. |
| Inaccurate quantification of encapsulated HDC. | 1. Validate the analytical method: Ensure the method for separating free from encapsulated drug (e.g., centrifugation, dialysis) is effective and that the analytical method for quantifying HDC is accurate and precise. |
Issue 3: Low in vivo bioavailability despite improved in vitro dissolution.
| Potential Cause | Troubleshooting Step |
| Poor permeability across the intestinal epithelium. | 1. Incorporate permeation enhancers: Include safe and effective permeation enhancers in the formulation. 2. Use mucoadhesive polymers: Formulations with mucoadhesive polymers (e.g., chitosan) can increase the residence time of the formulation at the absorption site. 3. Caco-2 cell permeability assay: Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the potential for improved transport.[3][4][5][6] |
| Extensive first-pass metabolism. | 1. Co-administration with metabolic inhibitors: Investigate the co-administration of HDC with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if ethically and regulatorily feasible for the intended application. 2. Target lymphatic transport: Lipid-based formulations can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism in the liver. |
| Instability of the formulation in the gastrointestinal tract. | 1. Protect the formulation from harsh GI conditions: Use enteric-coated capsules or polymers that are stable at low pH to protect the formulation from the acidic environment of the stomach. |
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on hesperidin, which can be considered a proxy for the expected improvements for HDC due to their structural similarity.
Table 1: Improvement in Solubility and Dissolution of Hesperidin with Different Formulation Strategies
| Formulation Strategy | Carrier/System | Solubility Enhancement (fold) | Dissolution Rate Improvement | Reference |
| Solid Dispersion | Mannitol (B672) | 24.05 | 54.06% release in 30 min | [7] |
| PVP K30 | 20.16 | 34.36% release in 30 min | [8][7] | |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >1000 | Significantly improved | [9] |
| Nanoformulation | Electrospun Nanofibers (PVP/HPβCD) | >8 | ~70% release in 60 min | [10] |
| Nanocrystals | 5 | 5 times more dissolved than pure hesperidin | [11] |
Table 2: In Vivo Pharmacokinetic Parameters of Hesperidin and its Enhanced Formulations in Rats
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability Improvement (fold) | Reference |
| Hesperidin (Pure) | 50 mg/kg | 2.64 | 4.0 | 25.8 | - | [12] |
| Hesperetin-TPGS micelles | 50 mg/kg | 20.67 | 1.0 | 418.2 | 16.2 | [12] |
| Hesperetin-PC complexes | 50 mg/kg | 33.09 | 0.5 | 464.4 | 18.0 | [12] |
| Glucosyl Hesperidin | 100 mg/kg | - | - | - | 3.7 (AUC) | [13] |
| BglA protein-treated hesperidin | N/A | Shorter Tmax | - | ~4 (oral), ~3 (IV) | ~4 (oral AUC) | [14] |
Note: Data for hesperetin (B1673127), the aglycone of hesperidin, and modified hesperidin are presented as they demonstrate the potential for bioavailability enhancement of related flavonoids.
Experimental Protocols
Protocol 1: Preparation of HDC Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific weight of HDC and a hydrophilic carrier (e.g., PVP K30, mannitol) in a suitable solvent (e.g., methanol, ethanol) in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and physical form (using techniques like DSC, XRD, and FTIR).
Protocol 2: Preparation of HDC-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix HDC and a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in a 1:1 or 1:2 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead for a specified time (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Analyze the complex for its formation and properties using methods such as phase solubility studies, DSC, XRD, FTIR, and dissolution studies.[9]
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with stable transepithelial electrical resistance (TEER).
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed transport medium (e.g., Hanks' Balanced Salt Solution).
-
Add the HDC formulation (dissolved in transport medium) to the apical (AP) side and fresh transport medium to the basolateral (BL) side.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with an equal volume of fresh medium.
-
-
Quantification: Analyze the concentration of HDC in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient to quantify the rate of transport across the cell monolayer.[3][4][5][6]
Visualizations
Caption: Workflow for HDC formulation development and evaluation.
Caption: HDC activates the Nrf2 pathway for cellular protection.
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Hesperidin enhances intestinal barrier function in Caco‐2 cell monolayers via AMPK‐mediated tight junction‐related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigation effect of hesperidin on X-ray radiation-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperidin enhances intestinal barrier function in Caco-2 cell monolayers via AMPK-mediated tight junction-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and in vitro evaluation of hesperidin nanoparticles by antisolvent recrystallization in a double homogenate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability of glucosyl hesperidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Hesperidin dihydrochalcone precipitation in stock solutions
This guide provides troubleshooting advice and protocols to help researchers prevent and resolve issues related to the precipitation of Hesperidin Dihydrochalcone (B1670589) (HDC) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing Hesperidin Dihydrochalcone stock solutions?
A1: this compound (HDC) has high solubility in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1] For high-concentration stock solutions, DMF or DMSO are recommended. Aqueous solubility is significantly lower, making water or buffers like PBS less suitable for initial stock preparation but necessary for final experimental dilutions.[1][2]
Q2: Why did my HDC solution precipitate after preparation or storage?
A2: Precipitation of HDC can occur for several reasons:
-
Supersaturation: The concentration of HDC may exceed its solubility limit in the chosen solvent, especially upon cooling.
-
Temperature Fluctuation: HDC's solubility in aqueous solutions is highly dependent on temperature. A drop in temperature, such as moving a solution from a warm water bath to the bench or refrigerating it, can drastically decrease solubility and cause precipitation.[2]
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, which increases the concentration of HDC and can lead to precipitation.
-
pH Shift: The stability of HDC in aqueous solutions is pH-dependent. Maximum stability is observed in a pH range of 3-5.[3][4] A shift outside this range can decrease stability and solubility.
-
Improper Dilution: Adding a concentrated organic stock solution too quickly into an aqueous buffer can cause localized high concentrations, leading to immediate precipitation before the compound can properly dissolve.
Q3: What is the optimal pH for HDC stability in aqueous solutions?
A3: Studies indicate that HDC exhibits maximum stability in aqueous solutions with a pH between 3 and 5.[3] One study identified the best stability conditions at a pH of 4.5.[5] Degradation can increase at pH values above 6.5 or below 2.0.[5][6]
Q4: How should I store my HDC stock solutions for long-term use?
A4: For long-term stability (≥4 years), solid HDC should be stored at -20°C.[1] High-concentration stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1] It is not recommended to store aqueous solutions of HDC for more than one day due to its limited stability and potential for precipitation.[1]
Solubility Data
The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes key solubility data for common laboratory solvents.
| Solvent | Temperature | Approximate Solubility | Citation |
| Dimethylformamide (DMF) | Ambient | ~50 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~25 mg/mL | [1] |
| Ethanol | Ambient | ~25 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Ambient | Slightly Soluble | [1] |
| Water | 20°C | ~0.4 mg/mL | [2] |
| Water | 80°C | ~650 mg/mL | [2] |
Troubleshooting Guide
Problem: My HDC has precipitated out of my organic stock solution (DMSO, Ethanol). What should I do?
-
Solution: Gently warm the solution in a water bath (37-50°C) while vortexing. This usually redissolves the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation. To prevent this, ensure your stock concentration is not at the absolute solubility limit and store it properly.
Problem: My HDC precipitates every time I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
-
Solution: This is a common issue caused by the compound's low aqueous solubility.
-
Lower the Final Concentration: The most likely cause is that the final concentration in your aqueous medium is too high. Try reducing the final concentration.
-
Modify Dilution Technique: Add the organic stock solution drop-by-drop into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion helps prevent localized supersaturation.
-
Pre-warm the Buffer: Warming the aqueous buffer to 37°C before adding the stock can help maintain solubility.
-
Check Final pH: Ensure the pH of your final solution is within the optimal stability range for HDC (pH 3-5).[3][4]
-
Minimize Organic Solvent: Ensure the final percentage of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%), as it can have physiological effects in biological experiments.[1]
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Organic Stock Solution (25 mg/mL in DMSO)
Materials:
-
This compound (solid)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Under sterile conditions, weigh the desired amount of solid HDC into a suitable vial.
-
Add the calculated volume of DMSO to reach the target concentration of 25 mg/mL.
-
Tightly cap the vial and vortex thoroughly.
-
If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
(Optional but recommended for long-term stability) Briefly purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots clearly and store them at -20°C.[1]
Protocol 2: Preparation of a Diluted Aqueous Working Solution
Methodology:
-
Thaw an aliquot of your high-concentration organic HDC stock solution and warm it to room temperature.
-
Warm your destination aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the HDC stock solution dropwise.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous solution immediately for your experiments. Do not store aqueous dilutions for more than a day.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neothis compound Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 4. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability in Hesperidin Dihydrochalcone Toxicity Assays
This guide provides researchers, scientists, and drug development professionals with essential information for accurately assessing the cytotoxicity of Hesperidin Dihydrochalcone (B1670589) (HDC). Given that much of the available literature focuses on the related flavonoid, Hesperidin, this guide incorporates that data while highlighting key considerations and potential artifacts specific to phenolic compounds like HDC.
Frequently Asked Questions (FAQs)
Q1: What is Hesperidin Dihydrochalcone (HDC) and how does it relate to Hesperidin and Neothis compound (NHDC)?
This compound is a flavonoid derivative. It is structurally related to Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. Neothis compound (NHDC) is a synthetic derivative of neohesperidin, used as an artificial sweetener[1][2]. Due to their structural similarities as phenolic compounds, they may share biological activities and, importantly, similar challenges in experimental assays. While much of the cytotoxicity data is on Hesperidin, it provides a valuable starting point for designing experiments with HDC.
Q2: What is the expected cytotoxic concentration range for HDC and related compounds?
The cytotoxicity of these compounds is highly dependent on the specific cell line and experimental duration.
-
Neothis compound (NHDC) is generally considered non-toxic and has been shown to be non-cytotoxic at concentrations up to 40 μM in human adipose-derived stem cells[2].
-
Hesperidin , the parent compound, has demonstrated cytotoxic effects in various cancer cell lines, typically in a dose- and time-dependent manner[3][4]. For example, treatment with 100 µM Hesperidin for 72 hours decreased HeLa cell viability to 12% of the control[4]. In A431 melanoma cells, 200 µM Hesperidin reduced viability by 65.2% after 48 hours[1].
It is crucial to perform a dose-response study across a wide concentration range to determine the specific cytotoxic profile of HDC for your cell model.
Q3: What is the primary mechanism of cytotoxicity for Hesperidin and potentially HDC?
Studies on Hesperidin indicate that it induces apoptosis (programmed cell death) in cancer cells. The proposed mechanisms involve:
-
Induction of Endoplasmic Reticulum (ER) Stress: Hesperidin can increase the expression of ER stress markers like GADD153/CHOP and GRP78[5].
-
Activation of Caspases: It promotes the activity of key executioner caspases, such as caspase-3[5].
-
Mitochondrial Pathway Involvement: Hesperidin can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c[4].
-
Cell Cycle Arrest: It has been shown to arrest cells in the G0/G1 phase of the cell cycle[4].
While HDC's specific mechanism is less studied, its structural similarity to Hesperidin suggests that similar pathways may be involved if cytotoxicity is observed.
Q4: How should I dissolve HDC for cell culture experiments?
Like many flavonoids, HDC has poor water solubility.
-
DMSO: The most common approach is to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Final Concentration: When diluting the stock in your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically well below 0.5% and ideally ≤0.1%.
-
Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO used in your highest HDC treatment group.
Q5: Which cell viability assays are commonly used, and what are the potential pitfalls with HDC?
The most common assays are the MTT and LDH assays. However, both can be subject to interference by phenolic compounds like HDC.
-
MTT Assay: This colorimetric assay measures metabolic activity. Warning: As potent antioxidants, flavonoids can directly reduce the MTT reagent to its colored formazan (B1609692) product in the absence of cells. This leads to a false-positive signal, making the cells appear more viable than they are. This interference is a critical consideration.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cell membranes. Warning: Some phenolic compounds have been shown to directly inhibit LDH enzyme activity[6]. If HDC inhibits LDH in the culture supernatant, it can lead to an underestimation of cytotoxicity.
Alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, are often recommended as they are less prone to interference from reducing compounds.
Data Presentation: Cytotoxicity of Hesperidin in Various Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for Hesperidin (not HDC) reported in the literature. These values can serve as a preliminary reference for designing dose-response experiments for HDC.
| Cell Line | Cancer Type | Incubation Time | IC50 Value |
| A431 | Human Melanoma | 48 h | 108.4 µM[1] |
| A2780 | Ovarian Cancer | 6, 12, 24 h | Significant viability decrease at 1 µM and 10 µM[5] |
| HeLa | Cervical Cancer | 72 h | ~40-60 µM (Estimated from viability curve)[4] |
| MCF-7 | Breast Cancer | 24 h | Significant cytotoxicity observed from 80-300 µM[7] |
| HepG2 | Liver Carcinoma | Not Specified | Cytotoxicity reported[8] |
Note: This data is for Hesperidin. IC50 values for this compound may differ significantly and must be determined experimentally.
Troubleshooting Guides
Troubleshooting the MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased viability at high HDC concentrations | Direct reduction of MTT by HDC: As an antioxidant, HDC can chemically reduce the MTT reagent to formazan, independent of cellular metabolic activity. This is a common artifact with flavonoids. | 1. Run a cell-free control: Add HDC at all test concentrations and MTT reagent to wells with media but no cells. If a color change occurs, there is direct interference.2. Switch to a different assay: Use an assay less susceptible to interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content. |
| Inconsistent results between replicates | Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate readings. HDC precipitation: Poor solubility of HDC in the media can lead to uneven cell exposure. | 1. Ensure vigorous and complete mixing after adding the solubilization solvent (e.g., DMSO, isopropanol). Pipette up and down thoroughly.2. Visually inspect wells under a microscope for HDC precipitates before adding assay reagents. Consider preparing fresh dilutions for each experiment. |
| High background absorbance | Contaminated reagents or media: Phenol (B47542) red in the media can contribute to background. Serum interference: Components in fetal bovine serum (FBS) can sometimes interact with the assay. | 1. Use a "no cell, no compound" blank for each plate to subtract background absorbance.2. If possible, perform the final incubation steps in phenol red-free media. |
Troubleshooting the LDH Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lower-than-expected cytotoxicity | Direct inhibition of LDH enzyme by HDC: Phenolic compounds can inhibit the activity of the LDH enzyme released into the supernatant. This will lead to a lower colorimetric signal and an underestimation of cell death[6].Degradation of LDH by HDC: Reactive compounds can degrade the LDH enzyme in the culture medium[9]. | 1. Run an LDH activity control: Spike a known amount of LDH (from a positive control lysate) into media containing your highest concentration of HDC. Compare the activity to LDH spiked into media alone. A lower signal in the presence of HDC indicates inhibition.2. If inhibition is confirmed, consider an alternative endpoint assay like Trypan Blue exclusion or a caspase activity assay to measure apoptosis. |
| High spontaneous LDH release in control wells | Over-confluent or unhealthy cells: Stressed cells will have compromised membranes.Vigorous pipetting: Excessive shear stress during cell seeding or media changes can damage cells. | 1. Ensure cells are seeded at an optimal density and are in the logarithmic growth phase.2. Handle cells gently during all steps. When aspirating media, do not touch the cell monolayer. |
| High background from serum | LDH in serum: Fetal bovine serum (FBS) contains endogenous LDH, which contributes to background signal. | 1. Use heat-inactivated FBS to reduce enzyme activity.2. Reduce the serum concentration in your media during the compound treatment period, if compatible with your cell line.3. Always subtract the background from a "no-cell" control containing media and serum. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of HDC in complete culture medium. Remove the old medium from the wells and add 100 µL of the HDC dilutions. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with a lysis buffer (e.g., 1% Triton X-100) before the final step.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye, as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity as: ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100%.
Visualizations
Caption: A typical workflow for assessing cell viability.
Caption: A simplified signaling pathway for flavonoid-induced apoptosis.
Caption: A decision tree for troubleshooting assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hesperidin inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarworks.wm.edu]
- 7. In Vivo and In Vitro Evaluation of the Protective Effects of Hesperidin in Lipopolysaccharide-Induced Inflammation and Cytotoxicity of Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Evaluation of the Protective Effects of Hesperidin in Lipopolysaccharide-Induced Inflammation and Cytotoxicity of Cell [mdpi.com]
- 9. Inactivation of lactate dehydrogenase by several chemicals: implications for in vitro toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin dihydrochalcone purity assessment and impurity profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hesperidin Dihydrochalcone (B1670589). Our aim is to help you resolve common issues encountered during purity assessment and impurity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for assessing the purity of Hesperidin Dihydrochalcone?
A1: The most common method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection.[1][2] This technique allows for the separation and quantification of the main compound from its potential impurities.
Q2: What are the typical impurities found in this compound?
A2: Impurities in this compound are often structurally related flavonoids. These can originate from the starting material, side reactions during synthesis, or degradation. While specific impurity profiles can vary, related compounds from the synthesis of the similar Neohesperidin (B1678168) Dihydrochalcone include other dihydrochalcones and flavanones. For instance, in the context of Neothis compound, this compound itself is considered impurity E. Other related impurities identified in similar compounds include phloroacetophenone neohesperidoside, neodiosmin, neohesperidin, naringin (B1676962) dihydrochalcone, hesperetin (B1673127) dihydrochalcone 7'-glucoside, and hesperetin dihydrochalcone.[3]
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the this compound peak. What could be the cause?
A3: Poor peak shape is a common issue in HPLC analysis. For basic compounds, peak tailing can be caused by strong interactions with acidic silanol (B1196071) groups on the silica-based column packing. Other potential causes include:
-
Column Overload: Injecting too concentrated a sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column.
-
Use of an inappropriate column: An end-capped column is often recommended for the analysis of basic compounds to minimize interactions with residual silanol groups.
Q4: I'm observing inconsistent retention times for this compound. What should I investigate?
A4: Fluctuations in retention time can be attributed to several factors:
-
Changes in Mobile Phase Composition: Ensure the mobile phase components are accurately mixed and degassed.
-
Flow Rate Instability: Check the HPLC pump for leaks, salt buildup, or air bubbles. Worn pump seals or faulty check valves can also cause inconsistent flow.[4][5]
-
Temperature Variations: Use a reliable column oven, as temperature can affect solvent viscosity and retention times.[4]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
Troubleshooting Guides
Guide 1: High Backpressure in the HPLC System
| Potential Cause | Troubleshooting Steps |
| Column Contamination | 1. Disconnect the column and check the system pressure without it. If the pressure is normal, the column is the issue. 2. Reverse-flush the column with a suitable solvent (refer to the column manufacturer's guidelines). 3. If the pressure remains high, consider replacing the column inlet frit or the entire column.[5] |
| Blocked Tubing or In-line Filter | 1. Systematically disconnect fittings, starting from the detector and moving backward, to identify the point of obstruction. 2. Clean or replace any blocked tubing or filters. |
| Precipitation in the Mobile Phase | 1. Ensure all mobile phase components are fully miscible. 2. If using buffers, check for precipitation and filter the mobile phase before use. |
Guide 2: No Peaks or Unexpectedly Small Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Detector Lamp Off | 1. Verify that the detector lamp is on and has not exceeded its lifetime.[4] |
| Incorrect Wavelength Setting | 1. Ensure the detector is set to the correct wavelength for this compound (typically around 282-284 nm).[1][2] |
| Sample Preparation Issue | 1. Confirm that the sample was correctly prepared and dissolved in a suitable solvent. 2. Evaluate system performance with a fresh, known standard to confirm if the sample is the source of the problem.[5] |
| Injector Malfunction | 1. Check the injector for any blockages or leaks. 2. Ensure the correct injection volume is being delivered. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV/PDA
This protocol outlines a general method for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol and water (containing 0.1% formic acid to adjust pH to 4.5)[1] |
| Elution Mode | Isocratic or Gradient (e.g., a gradient of methanol and water)[1] |
| Flow Rate | 0.7 - 1.0 mL/min[1] |
| Column Temperature | 35 °C[6][7] |
| Detection Wavelength | 282 - 284 nm[1][2] |
| Injection Volume | 10 - 20 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
-
For more accurate quantification, use a reference standard to create a calibration curve.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Flavonoid Analysis
This table summarizes typical validation parameters for HPLC methods used in the analysis of flavonoids like this compound.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 0.84 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | < 2.84 µg/mL | [6][7] |
| Linearity (r) | > 0.99 | [6][7] |
| Recovery | 88% - 130% | [6][7] |
| Precision (RSD) | 1.2% - 4.6% | [6][7] |
Visualizations
Caption: Workflow for this compound Purity Assessment by HPLC.
Caption: Logical Relationship of Impurity Origins in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of neothis compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hesperidin Dihydrochalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Hesperidin (B1673128) Dihydrochalcone (B1670589) (HDC) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Hesperidin Dihydrochalcone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Ring Opening: The initial conversion of hesperidin to its chalcone (B49325) form may be insufficient. 2. Inefficient Hydrogenation: The catalyst may be inactive or used in an insufficient amount. Reaction conditions (pressure, temperature, time) may not be optimal. 3. Suboptimal pH: The pH of the alkaline solution is critical for both ring opening and maintaining catalyst activity. | 1. Optimize Alkaline Treatment: Ensure the concentration of the alkaline solution (e.g., NaOH or KOH) is adequate (e.g., 5-30% solution). The mass ratio of hesperidin to the alkaline solution can be optimized; a ratio of 1:10 is a common starting point.[1][2] 2. Catalyst and Hydrogenation Conditions: Use an appropriate catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel.[2][3] Ensure the catalyst is fresh and active. Optimize hydrogen pressure (e.g., 1.5 MPa) and reaction temperature (e.g., 30-90°C).[3] Reaction times of around 10 hours have been reported to give high yields.[3] 3. pH Control: Maintain the pH of the reaction mixture within the optimal range for the chosen catalyst. For instance, a pH of 9-10 is suggested for Raney nickel catalysts.[4] |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient Reaction Time: The hydrogenation process may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvents. | 1. Monitor Reaction Progress: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[5] Extend the reaction time if necessary. 2. Ensure Purity of Reagents: Use high-purity hesperidin and solvents to avoid catalyst poisoning. If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of catalyst. |
| Formation of Byproducts | 1. Side Reactions: Undesirable side reactions can occur under certain conditions, such as overly harsh alkaline or acidic conditions during workup. 2. Over-reduction: Prolonged reaction times or overly active catalysts might lead to the reduction of other functional groups. | 1. Control Reaction Conditions: Carefully control the temperature, pressure, and pH to minimize side reactions. Gradual neutralization of the reaction mixture after hydrogenation can help prevent the degradation of the product. 2. Optimize Catalyst Loading and Reaction Time: Reduce the amount of catalyst or shorten the reaction time to prevent over-reduction. Monitoring the reaction progress is crucial. |
| Difficulty in Product Isolation and Purification | 1. Poor Crystallization: The product may not crystallize easily from the reaction mixture. 2. Impurities Affecting Crystallization: The presence of unreacted starting material, byproducts, or residual salts can hinder crystallization. | 1. Optimize Crystallization Conditions: After neutralizing the reaction mixture, cooling to a low temperature (e.g., below 10°C) for an extended period (e.g., 24 hours) can promote crystallization.[2] 2. Purification prior to Crystallization: Filter the reaction mixture to remove the catalyst. Neutralize the filtrate carefully with acid (e.g., HCl) to precipitate the crude product.[3] The crude product can then be recrystallized from a suitable solvent, such as hot water or aqueous ethanol.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound from hesperidin involves a two-step process that is often carried out in a single pot ("one-pot synthesis").[1][2] First, the hesperidin molecule undergoes ring-opening in a basic (alkaline) solution to form hesperidin chalcone. Second, the carbon-carbon double bond in the chalcone intermediate is selectively reduced (hydrogenated) in the presence of a catalyst to yield this compound.
Q2: Which starting material is better, Hesperidin or Neohesperidin (B1678168)?
A2: Both Hesperidin and Neohesperidin can be used as starting materials for the synthesis of their respective dihydrochalcones.[1][6] The choice often depends on the desired final product and the availability of the starting material. Hesperidin is abundant in orange peels.[6] It is important to note that this compound is tasteless, whereas Neothis compound is a high-intensity sweetener.
Q3: What are the most common catalysts used for the hydrogenation step?
A3: The most commonly used catalysts for the hydrogenation of hesperidin chalcone are noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C).[3] Raney nickel is also a frequently used and effective catalyst for this transformation.[2][4]
Q4: How does pH affect the reaction yield?
A4: The pH of the reaction medium is a critical parameter. An alkaline pH is necessary for the initial ring-opening of hesperidin to form the chalcone. The stability of hesperidin itself is pH-dependent, with degradation observed at high pH (e.g., pH 9).[7] The optimal pH for the hydrogenation step can depend on the catalyst used. For instance, a pH range of 9-10 has been reported to be effective when using a Raney nickel catalyst.[4] After the reaction, the pH is adjusted to neutral or acidic to precipitate the product.[3]
Q5: What analytical methods can be used to monitor the reaction and assess product purity?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used method for monitoring the progress of the reaction.[5][8][9] It allows for the separation and quantification of the starting material (hesperidin), the intermediate (hesperidin chalcone), and the final product (this compound).[5] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is a generalized procedure based on common methods reported in the literature.[3]
Materials:
-
Hesperidin (100g)
-
30% Sodium Hydroxide (NaOH) solution (500ml)
-
5% Platinum on carbon (Pt/C) catalyst (10g, wetted)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
31% Hydrochloric acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a stainless steel autoclave, add 100g of hesperidin, 500ml of 30% liquid sodium hydroxide, and 10g of wetted 5% Pt/C catalyst.
-
Inerting the Atmosphere: Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen to 1.5 MPa. Heat the reaction mixture to a temperature between 30-90°C and maintain the reaction for approximately 10 hours with stirring.
-
Catalyst Removal: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The catalyst can be saved for reuse.
-
Product Precipitation: Neutralize the filtrate with 31% HCl to a neutral pH. This will cause the crude this compound to precipitate.
-
Purification: Filter the precipitate and wash the filter cake. Recrystallize the crude product by dissolving it in 300ml of hot water, followed by cooling to approximately 10°C to induce crystallization.
-
Drying: Filter the purified white powder of this compound and dry it to obtain the final product. A yield of approximately 93% can be expected.[3]
Data Summary
The following tables summarize the quantitative data on the effect of various reaction parameters on the yield of dihydrochalcone synthesis.
Table 1: Effect of Catalyst and Reaction Conditions on Dihydrochalcone Yield
| Starting Material | Catalyst | Alkaline Solution | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Hesperidin | 5% Pt/C | 30% NaOH | 30-90 | 1.5 | 10 | 93 | [3] |
| Neohesperidin | Raney Nickel | 2N KOH | Room Temp | N/A | 24-72 | 98 | [4] |
| Hesperetin (B1673127) | Pt-Fe-Ni Hydroxide Nanoparticles | N/A (in Ethanol) | 25 | N/A | 5 | 89 | [10] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Logical Relationship of Key Synthesis Parameters
Caption: A diagram showing the critical parameters that influence the final yield of this compound.
References
- 1. CN110950747A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 2. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 3. CN101643486A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. KR101722165B1 - A method of preparation of neothis compound from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of neothis compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN111018684A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
Validation & Comparative
Hesperidin Dihydrochalcone vs. Hesperetin: A Comparative Analysis of Antioxidant Activity
In the realm of flavonoid research, hesperetin (B1673127) and its derivatives are subjects of intense investigation due to their potent antioxidant properties. This guide provides a detailed comparison of the antioxidant activities of hesperidin (B1673128) dihydrochalcone (B1670589) and hesperetin, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity
The antioxidant capacities of hesperidin dihydrochalcone and hesperetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| Neohesperidin (B1678168) Dihydrochalcone | DPPH | 18.0 | Villaverde et al., Molecules, 2018 |
| ABTS | 11.0 | Villaverde et al., Molecules, 2018 | |
| Hesperetin | DPPH | 70 | Liu et al., Molecules, 2022[1][2] |
| ABTS | 276 | Liu et al., Molecules, 2022[1][2] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Based on the available data, neothis compound demonstrates significantly lower IC50 values in both DPPH and ABTS assays compared to hesperetin, suggesting a superior radical scavenging capability under the tested conditions.
Further studies have substantiated the antioxidant potential of the dihydrochalcone structure. For instance, neothis compound exhibited potent scavenger activity against superoxide (B77818) radicals (31.53% - 84.62% inhibition) and hydroxyl radicals (6.00% - 23.49% inhibition), along with a significant inhibitory effect on non-enzymatic lipid peroxidation (15.43% - 95.33%)[3]. In contrast, hesperidin, the glycoside precursor to hesperetin, showed only low inhibitory activity against superoxide radicals and lipid peroxidation[3]. It is well-established that hesperetin, as the aglycone, possesses stronger antioxidant activity than hesperidin.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these flavonoids are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways.
Hesperetin has been shown to exert its antioxidant effects by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 leads to increased production of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase.
This compound has also demonstrated significant antioxidant effects in vivo. Studies have shown that it can ameliorate oxidative damage by reducing levels of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), while increasing the levels and activities of endogenous antioxidants like glutathione (B108866) (GSH), glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase. Furthermore, it has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, which is closely linked to oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Methodology:
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compounds (this compound and hesperetin) are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting a stock solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Conclusion
The available experimental data suggests that this compound possesses a more potent in vitro radical scavenging activity compared to hesperetin. This enhanced activity is likely attributed to the structural modifications in the dihydrochalcone form. Both compounds, however, demonstrate significant antioxidant effects through direct radical scavenging and modulation of key cellular signaling pathways involved in the endogenous antioxidant defense system. For researchers and drug development professionals, this compound may represent a more promising candidate for applications where high antioxidant potency is desired. Further head-to-head comparative studies are warranted to confirm these findings under identical experimental conditions and to explore their efficacy in more complex biological systems.
References
A Tale of Two Sweeteners: Hesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone in Profile
A comprehensive comparative analysis for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of high-intensity sweeteners, two compounds derived from citrus flavonoids, Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC) and Neohesperidin (B1678168) dihydrochalcone (NHDC), present compelling alternatives to traditional sugars. Though structurally similar, their distinct properties in terms of sweetness, sensory profile, and solubility merit a detailed comparative analysis. This guide provides an objective look at these two dihydrochalcones, supported by available experimental data, to aid in their evaluation for various applications.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the structural and physical characteristics of HDC and NHDC is crucial for their application. Both share the same molecular formula and weight, but differ in the glycosidic linkage of their disaccharide moiety, a subtle distinction with significant implications for their interaction with sweet taste receptors.
| Property | Hesperidin Dihydrochalcone (HDC) | Neothis compound (NHDC) |
| Molecular Formula | C₂₈H₃₆O₁₅[1] | C₂₈H₃₆O₁₅[2] |
| Molecular Weight | 612.6 g/mol [1] | 612.6 g/mol [2] |
| CAS Number | 35573-79-6 | 20702-77-6[2] |
| Appearance | White to yellowish crystalline powder | Off-white crystalline powder[2][3] |
| Melting Point | Not available | 156-158 °C[3][4] |
Sweetness Profile: A Tale of Intensity and Nuance
The primary allure of these compounds lies in their intense sweetness. NHDC is well-documented to be significantly sweeter than sucrose (B13894), with estimates ranging from 1500 to 1800 times at threshold concentrations. While direct quantitative data for HDC's sweetness is less prevalent, a patent for its synthesis suggests a sweetness potency equivalent to that of NHDC. For a comparative perspective, Naringin dihydrochalcone, a structurally related compound, is approximately 300 times sweeter than sucrose.[5][6][7]
Table 2: Comparative Sweetness Profile
| Parameter | This compound (HDC) | Neothis compound (NHDC) |
| Sweetness Potency | Reported to be equivalent to NHDC | 1500-1800 times sweeter than sucrose[8] |
| Sensory Profile | Data not widely available | Slow onset of sweetness, lingering sweet aftertaste, with notes of licorice and a cooling sensation[9][10][11] |
| Bitterness Masking | Not extensively documented | Effective in masking bitter tastes[8][9] |
Solubility: A Key Consideration for Formulation
Table 3: Solubility Data
| Solvent | This compound (HDC) | Neothis compound (NHDC) |
| Water (cold) | Data not available (precursor hesperidin has low solubility)[12][13] | Very slightly soluble (insoluble <1 mg/ml)[2] |
| Water (hot) | Data not available | Freely soluble[2] |
| Ethanol (B145695) | Data not available | Soluble[3] |
Experimental Protocols
Synthesis of this compound and Neothis compound
The synthesis of both HDC and NHDC generally involves the hydrogenation of their respective flavanone (B1672756) precursors, hesperidin and neohesperidin, under alkaline conditions.
General Protocol:
-
Ring Opening: The flavanone (hesperidin or neohesperidin) is dissolved in an alkaline solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, to open the heterocyclic C-ring and form the corresponding chalcone (B49325).
-
Catalytic Hydrogenation: A catalyst, typically a noble metal such as platinum or palladium on a carbon support, is added to the solution. The mixture is then subjected to hydrogenation, where hydrogen gas is introduced to reduce the α,β-unsaturated ketone of the chalcone to a saturated dihydrochalcone.
-
Neutralization and Isolation: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid), leading to the precipitation of the dihydrochalcone.
-
Purification: The crude product is then filtered, washed, and can be further purified by recrystallization.
A visual representation of this workflow is provided below.
Caption: General workflow for the synthesis of this compound and Neothis compound.
Sensory Analysis Protocol
To quantitatively assess the sweetness and other sensory attributes of these compounds, a trained sensory panel is typically employed.
Protocol Outline:
-
Panelist Training: A panel of 10-15 individuals is trained to identify and quantify different taste attributes (sweetness, bitterness, aftertaste, off-flavors) using reference standards.
-
Sample Preparation: Solutions of the sweeteners are prepared at various concentrations in purified water. Sucrose solutions of known concentrations are used as references for sweetness intensity.
-
Evaluation: Panelists are presented with the samples in a randomized and blind manner. They are asked to rate the intensity of each sensory attribute on a labeled magnitude scale (LMS) or a similar rating system.
-
Data Analysis: The collected data is statistically analyzed to determine the sweetness potency relative to sucrose and to characterize the sensory profile, including the onset and duration of sweetness and the presence of any aftertastes.
Mechanism of Sweet Taste Perception
The sweet taste of both HDC and NHDC is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a signaling cascade that ultimately leads to the perception of sweetness.
References
- 1. This compound | C28H36O15 | CID 155887799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neothis compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neothis compound from*citrus fruit [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro scavenger and antioxidant properties of hesperidin and neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Sweetener Book [sweetenerbook.com]
- 10. Neothis compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 11. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Hesperidin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Hesperidin dihydrochalcone (B1670589): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The information presented is based on validated methods for Hesperidin dihydrochalcone and its close structural analog, Neohesperidin (B1678168) dihydrochalcone, providing a reliable reference for selecting the most appropriate analytical technique for your research needs.
Method Comparison
The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry based on published validation data.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.2 - 49.0 µg/mL[1] | 10 - 3000 ng/mL | 6 - 30 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99 | > 0.998[2] |
| Limit of Detection (LOD) | < 0.84 µg/mL[3] | 10 ng/mL | 0.25 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.02 mg/kg[1] | 10 ng/mL | 0.78 µg/mL[2] |
| Accuracy (% Recovery) | 86.2% - 105.0%[1] | > 80.3% | Not explicitly stated |
| Precision (% RSD) | Intra-day: 0.7% - 4.1%[1]Inter-day: 0.9% - 6.0%[1] | Intra-day & Inter-day: < 15% | < 2% |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-UV | Good selectivity and sensitivity, widely available, cost-effective. | Moderate sensitivity compared to LC-MS/MS, potential for matrix interference. |
| LC-MS/MS | High sensitivity and selectivity, excellent for complex matrices, provides structural information. | Higher equipment and operational costs, requires specialized expertise. |
| UV-Vis Spectrophotometry | Simple, rapid, low cost. | Lower selectivity and sensitivity, susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific research applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the simultaneous separation and quantification of this compound and related flavonoids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 35 °C).
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 - 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for quantifying low concentrations of this compound, particularly in complex biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For Neothis compound, the precursor ion is m/z 611.4.
Sample Preparation:
-
For biological samples, perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
UV-Visible (UV-Vis) Spectrophotometry Method
This is a simple and rapid method suitable for the quantification of this compound in less complex samples.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Methanol or other suitable solvent.
-
Phosphate buffer (pH 6.8).
Procedure:
-
Prepare a standard stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which is typically around 285 nm.[2]
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a this compound quantification method, following ICH guidelines.
Caption: A typical workflow for analytical method validation.
References
- 1. [Determination of neothis compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Hesperidin Dihydrochalcone in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing immunoassays, understanding the potential for cross-reactivity is paramount to ensuring data accuracy and reliability. This guide provides a comparative overview of the cross-reactivity of Hesperidin Dihydrochalcone (B1670589), a synthetic sweetener and flavor enhancer, in immunoassays. Due to a lack of direct and extensive experimental data on Hesperidin Dihydrochalcone itself, this guide leverages data from a closely related compound, Hesperetin Dihydrochalcone 4'-glucoside, to provide insights into potential cross-reactivity.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to structurally similar molecules, leading to inaccurate quantification of the target analyte.[1][2][3][4] This is a significant concern in both competitive and non-competitive immunoassay formats, although it is more prevalent in competitive assays.[3][4] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specificity of the antibody used.[3]
The following diagram illustrates the basic principle of a competitive immunoassay, where cross-reactivity can occur.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of an antibody developed for Hesperetin Dihydrochalcone 4'-glucoside against various structurally related compounds in a competitive indirect ELISA.[5][6] This data provides a valuable surrogate for estimating the potential cross-reactivity of this compound, given their structural similarities.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Hesperetin Dihydrochalcone 4'-glucoside (Target) | Dihydrochalcone with a 4'-glucoside | 27.8 | 100 |
| Phloretin 4'-glucoside | Dihydrochalcone with a 4'-glucoside | 21.8 | 127 |
| Hesperetin Dihydrochalcone 2'-glucoside | Dihydrochalcone with a 2'-glucoside | 202 | 14 |
| Hesperetin Dihydrochalcone (Aglycone) | Dihydrochalcone without a sugar moiety | >50,000 | <0.01 |
| Phloretin (Aglycone) | Dihydrochalcone without a sugar moiety | >50,000 | <0.01 |
| Phloridzin | Dihydrochalcone with a 2'-glucoside | - | <0.01 |
Data sourced from a study on a competitive indirect ELISA for Hesperetin Dihydrochalcone 4'-glucoside.[5][6] The cross-reactivity was calculated as [(IC50 of target)/(IC50 of cross-reactant)] × 100.[5][6]
Key Observations:
-
High Specificity for the Glycoside Position: The antibody demonstrates high specificity for the 4'-glucoside position, with significantly lower cross-reactivity for the 2'-glucoside isomer (14%).[5][6]
-
Crucial Role of the Sugar Moiety: The absence of the glucose moiety (aglycones) results in negligible cross-reactivity (<0.01%), highlighting the sugar's importance for antibody recognition.[5][6]
-
Structural Similarity Drives Cross-Reactivity: Phloretin 4'-glucoside, which is structurally very similar to the target analyte, shows high cross-reactivity (127%).[5]
Given that this compound also possesses a dihydrochalcone core structure with sugar moieties, it is plausible that its cross-reactivity in immunoassays would be influenced by the nature and position of these sugar groups.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity assessments, a detailed experimental protocol is essential. The following is a representative protocol for a competitive indirect ELISA, adapted from the methodology used for Hesperetin Dihydrochalcone 4'-glucoside.[5][6]
1. Coating of Microtiter Plates:
-
Microtiter plates are coated with a conjugate of the target hapten (e.g., Hesperetin Dihydrochalcone derivative) and a carrier protein (e.g., Bovine Serum Albumin - BSA).
-
The coating solution is incubated overnight at 4°C.
-
Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Competitive Binding:
-
A mixture of the sample (or standard) and a specific primary antibody is added to the coated wells.
-
The plate is incubated for a defined period (e.g., 1 hour) at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.
-
Plates are washed to remove unbound components.
3. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells. This secondary antibody is specific for the primary antibody.
-
The plate is incubated for a defined period (e.g., 1 hour) at room temperature.
-
Plates are washed to remove unbound secondary antibody.
4. Signal Generation and Measurement:
-
A substrate solution (e.g., TMB) is added to the wells, which is converted by the enzyme into a colored product.
-
The reaction is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
5. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the standard.
-
The concentration of the analyte in the samples is determined from the standard curve.
-
The cross-reactivity of other compounds is calculated using the formula: Cross-Reactivity (%) = [(IC50 of target analyte) / (IC50 of cross-reactant)] x 100 .[5][6]
The following diagram outlines the workflow for assessing immunoassay cross-reactivity.
Alternative and Confirmatory Methods
Given the potential for cross-reactivity in immunoassays, it is often necessary to employ alternative or confirmatory analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly specific and sensitive method for the quantification of this compound and related flavonoids.[7][8][9] These methods can be used to validate immunoassay results and provide a more accurate quantification of the analyte in complex matrices.
Conclusion
While direct experimental data on the cross-reactivity of this compound in various immunoassays is limited, data from structurally similar compounds provides valuable insights. The specificity of an immunoassay for this compound is likely to be highly dependent on the nature and linkage of its glycosidic moieties. For researchers developing or utilizing immunoassays for this compound, it is crucial to:
-
Thoroughly validate the assay for cross-reactivity against structurally related flavonoids.
-
Consider the use of highly specific monoclonal antibodies to minimize cross-reactivity.
-
Employ confirmatory methods like HPLC-MS to verify results, especially in complex sample matrices.
By carefully considering these factors, researchers can ensure the accuracy and reliability of their immunoassay data for this compound and other related flavonoid compounds.
References
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. myadlm.org [myadlm.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. An Indirect Homologous Competitive Enzyme-linked Immunosorbent Assay for the Detection of a Class of Glycosylated Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of neothis compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hesperidin Dihydrochalcone: A Comparative Guide to Its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of hesperidin (B1673128) dihydrochalcone (B1670589) and other notable dihydrochalcones, including neohesperidin (B1678168) dihydrochalcone, naringin (B1676962) dihydrochalcone, phloretin (B1677691), phloridzin, and trilobatin. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on antioxidant and anti-inflammatory properties.
Comparative Analysis of Biological Activities
Dihydrochalcones, a class of flavonoids, are recognized for their diverse pharmacological activities. This guide focuses on the comparative antioxidant and anti-inflammatory potential of hesperidin dihydrochalcone and its structural analogs. While quantitative data for this compound is limited in the available literature, this comparison draws upon data from closely related compounds to provide a valuable reference.
Antioxidant Activity
The antioxidant capacity of dihydrochalcones is a key aspect of their therapeutic potential. This is often evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater potency.
A comparative study on the antioxidant activities of five dihydrochalcones provides valuable insights into their structure-activity relationships. The study utilized several assays, including the 1,1-diphenyl-2-picryl-hydrazl radical (DPPH) scavenging, 2,2′-azino-bis(3-ethylbenzo-thiazoline-6-sulfonic acid) (ABTS) radical scavenging, ferric reducing antioxidant power (FRAP), and superoxide (B77818) radical (•O₂⁻) scavenging assays.[1][2]
Table 1: Comparative Antioxidant Activity of Dihydrochalcones (IC50, µM) [1]
| Dihydrochalcone | DPPH Scavenging (IC50, µM) | ABTS Scavenging (IC50, µM) | FRAP (IC50, µM) | Superoxide Scavenging (IC50, µM) |
| Neothis compound | 108.4 ± 10.2 | 16.5 ± 0.9 | 1985.6 ± 120.3 | 255.8 ± 15.1 |
| Naringin Dihydrochalcone | 255.1 ± 18.5 | 28.3 ± 1.5 | 2554.2 ± 150.8 | 380.2 ± 22.4 |
| Phloretin | 63.5 ± 4.6 | 4.3 ± 1.8 | 666.4 ± 90.4 | 108.4 ± 6.4 |
| Phloridzin | 561.0 ± 34.0 | 65.8 ± 2.0 | 2956.5 ± 385.9 | Not Reported |
| Trilobatin | 185.2 ± 12.6 | 21.4 ± 1.2 | 1885.7 ± 110.2 | 295.6 ± 18.3 |
Data presented as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity.
From this data, several structure-activity relationships can be deduced:
-
Glycosylation: The presence of a sugar moiety generally decreases antioxidant activity. For example, phloretin (aglycone) is a more potent antioxidant than its glycosylated form, phloridzin.[1][2]
-
Hydroxylation Pattern: The arrangement of hydroxyl groups on the aromatic rings significantly influences antioxidant capacity.
-
Methoxylation: The presence of a methoxy (B1213986) group, as in neothis compound, can enhance antioxidant activity compared to its non-methoxylated counterpart, naringin dihydrochalcone.[1]
Neothis compound has also demonstrated potent scavenging activity against various reactive oxygen species (ROS), with particularly low IC50 values for H₂O₂ and HOCl.[3]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Dihydrochalcones have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Hesperidin has been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] For instance, hesperidin has been reported to have a DPPH scavenging IC50 value of 226.34 ± 4.96 µg/mL.[6]
Neothis compound has been demonstrated to be superior to its precursor, neohesperidin, in ameliorating allergic symptoms by inhibiting the NF-κB pathway.[7] It also reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.[4]
Signaling Pathway Modulation
The biological effects of dihydrochalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Phloretin and the Nrf2 Pathway
Phloretin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Phloretin induces the phosphorylation of AMP-activated protein kinase (AMPK), which in turn promotes the autophagic degradation of Keap1, the primary negative regulator of Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.
Caption: Phloretin activates the Nrf2 antioxidant pathway.
This compound and the NF-κB Pathway
Hesperidin, the parent compound of this compound, is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation. Hesperidin can block the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is plausible that this compound shares a similar mechanism of action.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the dihydrochalcone in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvette, add a specific volume of the dihydrochalcone solution at various concentrations.
-
Add a fixed volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dihydrochalcone.
ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent such as potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare solutions of the dihydrochalcone at various concentrations.
-
Add a small volume of the dihydrochalcone solution to the ABTS•+ working solution.
-
After a set incubation time, measure the decrease in absorbance at the specified wavelength.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is then determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution in a specific ratio.
-
Warm the FRAP reagent to 37°C.
-
Add the dihydrochalcone sample to the FRAP reagent.
-
Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm) after a defined reaction time.
-
A standard curve is typically generated using a known antioxidant, such as Trolox or ferrous sulfate.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the biological activities of different dihydrochalcones.
Caption: A generalized workflow for comparative biological evaluation.
Conclusion
This guide provides a comparative overview of the biological effects of this compound and other dihydrochalcones, with a focus on their antioxidant and anti-inflammatory properties. The provided data and experimental protocols offer a valuable resource for researchers in the field of pharmacology and drug development. While direct quantitative data for this compound is sparse, the information on structurally related compounds strongly suggests its potential as a bioactive agent. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action.
References
- 1. In vitro scavenger and antioxidant properties of hesperidin and neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on the alleviating effect of neohesperidin dihydrochalcones and its synthetic precursor neohesperidin on ovalbumin-induced food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin Dihydrochalcone vs. Hesperidin: A Comparative Efficacy Analysis
A detailed examination of the antioxidant, anti-inflammatory, and bioavailability profiles of Hesperidin (B1673128) Dihydrochalcone (B1670589) and its glycoside precursor, Hesperidin, for researchers, scientists, and drug development professionals.
Hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits, has long been investigated for its various health-promoting properties. Its synthetic derivative, Hesperidin Dihydrochalcone (HDC), a chalcone, has also garnered significant attention. This guide provides a comprehensive comparison of the efficacy of this compound versus its precursor, Hesperidin, focusing on their antioxidant and anti-inflammatory activities, and bioavailability, supported by experimental data.
Superior Antioxidant Capacity of this compound
In vitro studies have demonstrated that Neohesperidin (B1678168) Dihydrochalcone (NHDC), a commercially available form of HDC, exhibits significantly greater antioxidant activity compared to Hesperidin. NHDC shows a potent ability to scavenge superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (•OH), and to inhibit non-enzymatic lipid peroxidation, whereas Hesperidin's activity in these areas is considerably lower.[1]
Table 1: Comparative Antioxidant Activity of Neothis compound and Hesperidin [1]
| Activity | Neothis compound (% Inhibition/Scavenging) | Hesperidin (% Inhibition/Scavenging) |
| Superoxide Anion Radical (O₂⁻) Scavenging | 31.53 - 84.62% | 8.66 - 11.69% |
| Hydroxyl Radical (•OH) Scavenging | 6.00 - 23.49% | No significant effect |
| Non-enzymatic Lipid Peroxidation Inhibition | 15.43 - 95.33% | 9.78% (at 10⁻³M) |
Potent Anti-inflammatory Effects
Both Hesperidin and Neothis compound have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB pathway.[2] NHDC has been observed to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various in vitro and in vivo models.[2][3] While direct comparative studies with quantitative IC50 values for cytokine inhibition are limited, the available evidence suggests that NHDC is a potent anti-inflammatory agent.
Bioavailability and Metabolism
A critical factor influencing the in vivo efficacy of flavonoids is their bioavailability. Hesperidin is known for its relatively low water solubility and bioavailability.[4] It is metabolized in the gut to its aglycone form, hesperetin (B1673127), which is then absorbed. The bioavailability of hesperidin can be influenced by factors such as its diastereoisomeric form and micronization.[5]
Signaling Pathway Modulation
The antioxidant and anti-inflammatory effects of both compounds are mediated through their interaction with key cellular signaling pathways. Both Hesperidin and its derivatives have been shown to modulate the NF-κB and Nrf2 signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Hesperidin and its derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α and IL-6.
Caption: Hesperidin/HDC inhibits the NF-κB pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Hesperidin and its metabolites can activate the Nrf2 pathway, contributing to their antioxidant effects.
Caption: Hesperidin/HDC activates the Nrf2 antioxidant pathway.
Experimental Protocols
Antioxidant Activity Assays
A common workflow for assessing the antioxidant capacity of Hesperidin and HDC involves several key assays.
Caption: Workflow for in vitro antioxidant assays.
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulphate-NADH system. The decrease in absorbance at 560 nm indicates the scavenging activity of the test compound.
Protocol:
-
Prepare a reaction mixture containing the test compound (Hesperidin or HDC) at various concentrations, 100 µM NADH, and 40 µM NBT in a phosphate (B84403) buffer (pH 7.4).
-
Initiate the reaction by adding 20 µM phenazine methosulphate (PMS).
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of scavenging activity relative to a control without the test compound.
This assay measures the inhibition of lipid peroxidation in a rat brain homogenate, with malondialdehyde (MDA) formation as an indicator.
Protocol:
-
Prepare a rat brain homogenate in a suitable buffer.
-
Incubate the homogenate with the test compound (Hesperidin or HDC) at various concentrations.
-
Induce lipid peroxidation by adding a pro-oxidant, such as FeSO₄/ascorbic acid.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction and measure the formation of thiobarbituric acid reactive substances (TBARS) by reading the absorbance at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation compared to a control without the test compound.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of Hesperidin and HDC can be evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound (Hesperidin or HDC) for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the concentration of the test compound that causes 50% inhibition (IC50) of cytokine production.
Conclusion
The available evidence strongly suggests that this compound, specifically Neothis compound, possesses superior antioxidant properties compared to its glycoside precursor, Hesperidin. Both compounds exhibit anti-inflammatory effects through the modulation of the NF-κB signaling pathway. While direct comparative data on anti-inflammatory efficacy and bioavailability is still emerging, the enhanced in vitro antioxidant activity of HDC makes it a compelling candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Future research should focus on direct, head-to-head comparisons of their anti-inflammatory potency and comprehensive pharmacokinetic studies to fully elucidate their relative therapeutic potential.
References
- 1. In vitro scavenger and antioxidant properties of hesperidin and neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Hesperidin Dihydrochalcone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Hesperidin dihydrochalcone (B1670589).
Hesperidin dihydrochalcone, a synthetic sweetener derived from citrus bioflavonoids, requires careful handling and disposal. While some safety data sheets (SDS) do not classify it as a hazardous substance under specific regulations, others highlight its potential for acute toxicity and significant environmental hazards, particularly to aquatic life[1][2][3][4][5]. Therefore, a cautious approach to its disposal is warranted.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing[5]
Work in a well-ventilated area and avoid generating dust[1][2]. In case of a spill, immediately clean it up using dry methods. Sweep up the solid material and place it in a suitable, labeled container for waste disposal. Avoid contact with skin and eyes[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations[1]. These regulations take precedence over any general guidance.
-
Waste Identification and Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., weighing paper, gloves), and empty containers, in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the container tightly closed when not in use.
-
Label the container clearly with "this compound Waste" and any other information required by your institution.
-
-
Disposal Pathway Determination:
-
Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS department will provide specific instructions based on your location and the scale of your waste.
-
Do not discharge to drains or sewers. this compound is recognized as being very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment[1].
-
For small quantities, some regulations may permit disposal with household waste; however, this should be confirmed with your EHS department[3].
-
For larger quantities or in institutional settings, disposal will likely be managed through a licensed hazardous waste contractor.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste container through your institution's established procedures.
-
Ensure all necessary paperwork and documentation are completed as required.
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations. | [1] |
| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Avoid release to the environment. | [1] |
| Spill Cleanup | Use dry clean up procedures, avoid generating dust, and place in a suitable, labeled container for waste disposal. | [1] |
| PPE | Wear protective gloves, protective clothing, and eye protection. | [5] |
| Disposal of Small Quantities | May be disposable with household waste, but official regulations must be followed. | [3] |
| Prohibited Disposal Method | Do not empty into drains. | [2][6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
